AMMONIUM OXALATE
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2H3N/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIXEXWLHSRNKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.N.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14258-49-2 | |
| Record name | Ethanedioic acid, ammonium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxalic acid, ammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Preparative Methodologies of Ammonium Oxalate and Its Derivatives
Crystal Growth Techniques and Optimization
The cultivation of ammonium (B1175870) oxalate (B1200264) crystals is a field of study focused on producing high-quality single crystals, often for research into their physical and chemical properties.
Solution-Based Crystallization Processes
Solution-based methods are the primary techniques for growing ammonium oxalate crystals. The slow evaporation solution growth method is commonly employed, where a saturated solution of this compound in a solvent, typically deionized water, is allowed to evaporate at a constant temperature. scholarsresearchlibrary.comresearchgate.net This gradual process facilitates the formation of well-defined, optically transparent single crystals. scholarsresearchlibrary.comresearchgate.net For instance, handsome needle-shaped crystals can be obtained when a dilute solution undergoes slow cooling and crystallization. prepchem.com
Another approach is the constant-temperature, constant-supersaturation method, which has been used to grow this compound (AO) crystals at specific temperatures, such as 30 and 40 °C, within a controlled supersaturation range. capes.gov.br The study of the phase diagram for the ternary system of this compound, hydrogen peroxide, and water is crucial for understanding the crystallization process when preparing derivatives like this compound monoperhydrate. acs.org Research has shown that this compound monoperhydrate crystallizes from a solution of this compound in aqueous hydrogen peroxide at room temperature. acs.orgscispace.com
Characterization studies, such as single-crystal X-ray diffraction (XRD), are used to determine the lattice parameters and crystal structure of the grown crystals.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | scholarsresearchlibrary.comscispace.com |
| Space Group | Pnma | scholarsresearchlibrary.com |
| a (Å) | 8.035 | scispace.com |
| b (Å) | 10.310 | scispace.com |
| c (Å) | 3.795 | scispace.com |
Data derived from single crystal X-ray diffraction studies.
Influence of Impurities on Crystallization Dynamics
The presence of impurities in the crystallization solution can significantly alter the growth dynamics of this compound monohydrate (AOM) crystals. sigmaaldrich.comresearchgate.net Impurities can inhibit crystallization, leading to supersaturation barriers below which crystal growth is effectively stopped. acs.org The effect of various cationic impurities on the metastable zone width (MSZW)—a key parameter in crystallization that represents the region between the solubility and supersolubility curves—has been a subject of detailed investigation.
Research has shown that the influence of an impurity depends on its specific nature. researchgate.net Bivalent cations such as Manganese (Mn(II)), Cobalt (Co(II)), and Nickel (Ni(II)) have been observed to increase the supersaturation ratio corresponding to the metastable zone width, with the effect of Co(II) and Ni(II) being more pronounced than that of Mn(II). researchgate.net In contrast, other cations like Copper (Cu(II)), Iron (Fe(III)), and Chromium (Cr(III)) have been found to have a negligible effect on the maximum supersaturation (Smax) that can be achieved. researchgate.net The presence of impurity ions is thought to cause an increase in the energy barrier for crystallization, as these ions are adsorbed onto the crystal surfaces. researchgate.net
A study using nickel sulfate (B86663) as an impurity confirmed that it inhibits the growth of this compound crystals. acs.org The investigation of impurity effects is crucial for controlling crystal quality and for understanding phenomena like solubility drifts resulting from the contamination of the solvent. acs.org In other applications, this compound is intentionally added as an impurity to bind other undesirable elements during crystallization, such as in the production of ammonium paratungstate, where it forms soluble complexes with molybdenum and phosphorus. iaea.org
Table 2: Effect of Cationic Impurities on this compound Crystallization
| Impurity Cation | Observed Effect on Metastable Zone Width (MSZW) | Reference |
|---|---|---|
| Mn(II) | Increase in MSZW | researchgate.net |
| Co(II) | Pronounced increase in MSZW | researchgate.net |
| Ni(II) | Pronounced increase in MSZW | researchgate.netacs.org |
| Cu(II) | Practically no effect | researchgate.net |
| Fe(III) | Practically no effect | researchgate.net |
| Cr(III) | Practically no effect | researchgate.net |
Findings are based on studies of this compound monohydrate crystals grown from aqueous solutions at 30°C.
Targeted Synthesis of Metal-Ammonium Oxalates
The synthesis of metal-ammonium oxalates is a key area of research, driven by their utility as precursors for a wide range of advanced materials.
Ammonia (B1221849) Coordination-Based Synthesis
The ammonia coordination method is a simple and economical technique for synthesizing fibrous metal oxalates. researchgate.netrsc.orgrsc.org This method involves the preparation of metal oxalates (e.g., nickel, cobalt, iron) in aqueous solutions containing ammonia. rsc.orgrsc.org The presence of ammonia as a coordination ligand is fundamental to the process, leading to the formation of materials with anisotropic, high-aspect-ratio microstructures. researchgate.netrsc.org
In the synthesis of fibrous nickel oxalate, for example, ammonia molecules gradually coordinate with nickel atoms. researchgate.netrsc.org This coordination increases the surface energy and atomic stacking rate of specific crystal planes, which promotes the oriented, one-dimensional growth of the nickel oxalate particles, resulting in a fibrous morphology. researchgate.netrsc.org The process is sensitive to pH; fibrous nickel oxalate forms effectively at a pH of 9.5, while at a lower pH of 6.5, the ammonia preferentially forms ammonium ions (NH₄⁺), preventing the formation of the fibrous structure and yielding granular particles instead. rsc.org
The resulting fibrous metal oxalates, such as Ni(NH₃)₁.₇C₂O₄·2.2H₂O, can then be heated in controlled atmospheres to produce metals or metal oxides that inherit the high-aspect-ratio morphology. researchgate.netrsc.org This method has been successfully applied to synthesize other fibrous oxalates, including those of cobalt, iron, copper, and silver. rsc.org
Table 3: Influence of pH on Nickel Oxalate Morphology via Ammonia Coordination
| Initial Solution pH | Resulting Particle Morphology | Underlying Chemistry | Reference |
|---|---|---|---|
| 9.5 | Fibrous | Favorable conditions for Ni(NH₃)ₙ²⁺ complex formation, promoting oriented growth. | rsc.org |
| 7.5 | Rod-like | Intermediate conditions. | rsc.org |
Precursor Design for Advanced Materials
This compound and its derivatives are versatile precursors for the synthesis of a variety of advanced materials, including metal oxides, catalysts, and ceramics. google.comsamaterials.com The thermal decomposition of these oxalate compounds provides a reliable route to obtaining high-purity materials with controlled properties. google.comsamaterials.com
Metal Powders and Ferrites: Ferrous oxalate, which can be produced by adding this compound to ferrous chloride solutions, thermally decomposes in a hydrogen atmosphere to yield pure iron powder. google.com Similarly, nickel and copper oxalates decompose in an inert atmosphere to produce the pure metals directly. google.com Manganous oxalate is another derivative useful in the preparation of ferrites. google.com
Niobium-Based Materials: Ammonium niobate(V) oxalate hydrate (B1144303) serves as a key precursor for synthesizing niobium oxide (Nb₂O₅), a material with a high dielectric constant used in electronic components like capacitors. samaterials.com It is also used to prepare niobium-based catalysts and ceramics. samaterials.comscientiaplena.org.br
Rare Earth Oxides: Ammonium rare earth double oxalates are prepared by precipitating a water-soluble rare earth compound with an oxalate precursor in the presence of an ammonium salt. google.com These double oxalates, such as ammonium yttrium oxalate, can be converted into homogeneous rare earth oxide particles (e.g., yttrium oxide) through simple calcination. google.com
Stone Conservation: In the field of cultural heritage, this compound is used as a precursor to form calcium oxalate (CaOx) protective layers on decayed carbonate stone surfaces. researchgate.netmdpi.com Novel derivatives, such as ammonium methyloxalate and ammonium N-(pyridin-2-ylmethyl)oxamate (AmPicOxam), have been developed as alternative precursors with improved solubility, allowing for greater penetration and the formation of thicker, more effective protective coatings. researchgate.netmdpi.com
Table 4: this compound Derivatives as Precursors for Advanced Materials
| Precursor Compound | Resulting Advanced Material | Application of Final Material | Reference |
|---|---|---|---|
| Ferrous Oxalate | Pure Iron Powder | Metallurgy | google.com |
| Nickel Oxalate | Pure Nickel Powder | Metallurgy, Electrode Additives | rsc.orggoogle.com |
| Manganous Oxalate | Ferrites | Electronics | google.com |
| Ammonium Niobate(V) Oxalate Hydrate | Niobium Oxide (Nb₂O₅) | Capacitors, Catalysts, Ceramics | samaterials.comscientiaplena.org.br |
| Ammonium Yttrium Double Oxalate | Yttrium Oxide (Y₂O₃) | Ceramics, Phosphors | google.com |
Preparative Scale Research and Development
Research into the large-scale production of this compound is driven by its potential as an intermediate for valuable industrial chemicals. A significant application is the production of oxamide (B166460), which is recognized as a superior controlled-release nitrogenous fertilizer. google.com The economic viability of this application hinges on the development of cost-effective processes for manufacturing this compound on a large scale. google.com
One patented process describes the production of this compound by reacting a metal oxalate, such as calcium oxalate, with ammonium carbonate in an aqueous or oxygenated aliphatic medium. google.com The reaction is ideally conducted in a basic environment (pH > 9), often with an excess of ammonium hydroxide (B78521), at temperatures ranging from -50°C to 300°C under pressure to maintain the liquid state. google.com This process yields this compound in solution and a corresponding stable metal carbonate as a precipitate. google.com
This method offers an alternative to traditional routes that might involve sulfuric acid and generate problematic waste streams like hydrated calcium sulfate. google.com The development of such processes is crucial for making this compound an economically attractive starting material for large-scale industrial applications. google.com Manufacturers in countries like India produce this compound in various grades (Technical, LR, AR) and supply it in bulk quantities, typically in 25 kg or 50 kg bags, for uses including textile dyeing and the manufacture of metal polishing compounds. sampanenterprises.com
Structural Elucidation and Crystallographic Investigations
Advanced Diffraction Techniques
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction has been a pivotal technique for determining the precise three-dimensional structure of ammonium (B1175870) oxalate (B1200264). himedialabs.comscholarsresearchlibrary.com This method provides detailed information about the internal lattice, including unit cell dimensions and the spatial arrangement of atoms. scholarsresearchlibrary.com
Early and subsequent refinements of the crystal structure of ammonium oxalate monohydrate have been conducted, providing accurate atomic coordinates and bond parameters. For instance, a study using an Enraf-Nonius CAD-4 X-ray diffractometer confirmed the lattice parameters of a grown single crystal of this compound. scholarsresearchlibrary.com The data obtained from such analyses are fundamental for understanding the compound's structure-property relationships.
Synchrotron-based Micro-X-ray Diffraction (SR-μXRD)
Synchrotron-based micro-X-ray diffraction (SR-μXRD) has emerged as a powerful tool for investigating this compound, particularly in complex systems and at high spatial resolution. bohrium.comrsc.org This advanced technique is especially valuable in fields like heritage science, where it has been used to study the interaction of this compound treatments with carbonate stones and historical frescoes. bohrium.comesrf.fresrf.fr
SR-μXRD, often combined with micro-X-ray fluorescence (μXRF), allows for the mapping and identification of crystalline phases formed from the application of this compound solutions. bohrium.comuantwerpen.be For example, it has been instrumental in visualizing the distribution of calcium oxalate phases formed as a protective layer on stone monuments, providing insights into their formation, penetration depth, and crystalline nature. bohrium.comuantwerpen.be These studies have successfully identified and mapped the distribution of different calcium oxalate hydrates, such as whewellite (B87421) and weddellite (B1203044), which form from the reaction of this compound with the calcium carbonate matrix of the stone. uantwerpen.be
Crystalline Forms and Hydrates of this compound
Monohydrate Structural Characterization (e.g., Oxammite)
This compound commonly exists as a monohydrate, (NH₄)₂C₂O₄·H₂O, which also occurs naturally as the mineral oxammite. mindat.orgwikipedia.org The crystal structure of this compound monohydrate has been extensively studied and refined using X-ray and neutron diffraction techniques. mindat.orgnih.gov
The monohydrate crystallizes in the orthorhombic space group P2₁2₁2. mindat.orgnih.govresearchgate.net Theoretical solid-state calculations have shown excellent agreement with experimental data obtained from low-temperature X-ray diffraction. researchgate.netresearchgate.net The structure is characterized by a dense network of hydrogen bonds, which plays a significant role in its properties. csic.es The oxalate ion in the monohydrate is notably non-planar, a feature attributed to the specific hydrogen bonding network within the crystal. scispace.com
Table 1: Crystallographic Data for this compound Monohydrate (Oxammite)
| Parameter | Value | Source |
| Crystal System | Orthorhombic | mindat.org |
| Space Group | P2₁2₁2 | mindat.orgnih.gov |
| a (Å) | 8.017 - 8.035 | mindat.orgnih.gov |
| b (Å) | 10.309 - 10.32 | mindat.orgnih.gov |
| c (Å) | 3.735 - 3.801 | mindat.orgnih.gov |
| Z | 2 | nih.gov |
Note: The range in cell parameters reflects data from different studies and conditions (e.g., temperature).
Structural Analysis of Metal-Ammonium Oxalate Complexes
This compound also forms complex salts with various metals. The crystal structures of these complexes reveal diverse coordination environments and bonding interactions.
For example, the crystal structure of copper this compound dihydrate, Cu(NH₄)₂(C₂O₄)₂·2H₂O, has been determined to have a triclinic space group P. aip.org In this structure, the copper ion is in a distorted octahedral coordination with four nearby oxygen atoms from the oxalate groups and two more distant water molecules. aip.org The oxalate ions in this complex are also slightly non-planar. aip.org
In another example, ammonium titanyl oxalate, (NH₄)₂TiO(C₂O₄)₂·H₂O, features a complex tetranuclear anion, [Ti₄O₄(C₂O₄)₈]⁸⁻. utwente.nl The titanium atoms are six-coordinated, linked by bridging oxygen atoms and bidentate oxalate groups, forming a distorted octahedron. utwente.nl
The study of fibrous nickel oxalate formed in the presence of ammonia (B1221849) revealed the formation of Ni(NH₃)₁.₇C₂O₄·2.2H₂O. rsc.org The coordination of ammonia molecules to the nickel atoms is believed to be the reason for the anisotropic, fibrous growth of the crystals. rsc.org
Furthermore, double-complex salts such as [Co(NH₃)₆][Rh(C₂O₄)₃] and [Rh(NH₃)₆][Co(C₂O₄)₃] have been synthesized, where the crystal structures consist of isolated [M(NH₃)₆]³⁺ cations and [M(C₂O₄)₃]³⁻ anions with octahedral coordination spheres. mdpi.com The study of ammonium uranyl oxalate complexes has also revealed various structures, including two-dimensional networks of uranyl and oxalate ions forming hexagonal rings. researchgate.net
Molecular Geometry and Conformation in Solid State
The solid-state structure of this compound reveals specific details about its molecular geometry. A notable feature of the oxalate ion in this compound monohydrate is its non-planar conformation. csic.esscispace.com The two carboxyl groups of the oxalate ion are twisted with respect to each other around the C-C bond. scispace.com This deviation from planarity is a consequence of the intricate hydrogen bonding network within the crystal lattice. csic.esscispace.com
In the monohydrate, the structure consists of layers of oxalate ions and water molecules, and separate layers of ammonium ions. csic.es The stability of the crystal structure is reinforced by a dense network of hydrogen bonds. These include N-H···O hydrogen bonds between the ammonium and oxalate ions, and O-H···O hydrogen bonds involving the water molecules. researchgate.net The C-C bond length in the oxalate ion is consistent with a single bond. aip.org
Oxalate Ion Planarity and Conformational Twisting
The oxalate ion (C₂O₄²⁻) in this compound exhibits notable deviations from ideal planarity. In its monohydrate form, (NH₄)₂C₂O₄·H₂O, X-ray diffraction studies have confirmed that the ion is non-planar. rsc.org This non-planarity arises from a significant twist between the two carboxyl groups. The angle of this twist has been reported to be approximately 28 degrees. rsc.org This conformational twisting is a direct consequence of the intricate hydrogen bonding network within the crystal lattice. scispace.com
Theoretical studies suggest that for an isolated oxalate dianion, a twisted conformation with D₂d symmetry is more stable than a planar one (D₂h symmetry). researchgate.net The specific conformation observed in the crystal structure of this compound is a result of the balance between the inherent preference for a twisted shape and the powerful influence of the surrounding hydrogen bonds. scispace.comresearchgate.net In the monoperhydrate form of this compound, (NH₄)₂C₂O₄·H₂O₂, the twist angle is even larger, at 33.3 degrees. scispace.com This indicates that the nature of the hydrogen-bonding network, which is different due to the presence of hydrogen peroxide instead of water, further influences the oxalate ion's conformation. scispace.com
Table 1: Oxalate Ion Twist Angles in this compound Compounds
| Compound | Twist Angle (degrees) | Reference |
|---|---|---|
| This compound Monohydrate | 28 | rsc.org |
| This compound Monoperhydrate | 33.3 | scispace.com |
Analysis of Hydrogen Bonding Networks
The crystal structure of this compound monohydrate is extensively stabilized by a dense, three-dimensional network of hydrogen bonds. acs.orgcsic.es These interactions involve the ammonium cations (NH₄⁺) and water molecules acting as hydrogen bond donors, with the oxygen atoms of the oxalate anions (C₂O₄²⁻) and the water molecules serving as acceptors. csic.esresearchgate.net
The structure can be visualized as being composed of two different alternating layers stacked along the c-axis. acs.org One layer consists of oxalate anions and water molecules linked by N-H···O hydrogen bonds into infinite zigzag chains. acs.org These chains are then interconnected by the ammonium cations, which form four out-of-layer N-H···O hydrogen bonds, creating a complex and robust framework. acs.orgresearchgate.net Each ammonium ion donates four hydrogen bonds, three to oxalate fragments and one to a water molecule. csic.es Concurrently, each water molecule participates in four hydrogen bonds, donating two to oxalate ions and accepting two from ammonium ions. csic.es This intricate web of hydrogen bonds is the defining feature of the crystal packing and is fundamental to its structural integrity and physical properties. acs.orgcsic.es
Lattice Dynamics and Mechanical Properties Research
Investigation of Negative Linear Compressibility (NLC)
This compound monohydrate, also known as the mineral oxammite, is a notable organic material that exhibits the rare phenomenon of negative linear compressibility (NLC). acs.orgresearchgate.net NLC is a counterintuitive mechanical property where a material expands in at least one direction when subjected to uniform hydrostatic pressure, while contracting in others. acs.orgacs.org
In this compound monohydrate, NLC is observed along the crystallographic b-axis over a significant pressure range. acs.orgacs.org This anomalous expansion is a direct result of its specific crystal structure, particularly the geometry of its hydrogen-bonding network. acs.orgnih.gov The structure contains "wine-rack" like motifs formed by N-H···O hydrogen bonds. acs.orgacs.orgnih.gov When pressure is applied, these hydrogen bonds are compressed and flex in a manner that forces the structure to expand along the b-axis, a mechanism likened to the way a wine-rack deforms under pressure. acs.orgresearchgate.net This behavior has been confirmed through synchrotron X-ray powder diffraction, Raman spectroscopy, and density functional theory (DFT) calculations. acs.orgacs.orgnih.gov The persistence of NLC over a wide pressure range in this organic mineral makes it a significant model compound for studying this unusual mechanical response. acs.org
Vibrational Spectroscopy for Structural and Compositional Insights
Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) spectroscopy, serves as a powerful tool for elucidating the structural arrangement and chemical makeup of this compound. These techniques probe the vibrational modes of the constituent ions, the ammonium (NH₄⁺) and oxalate (C₂O₄²⁻) ions, as well as the water molecules in its hydrated form, this compound monohydrate ((NH₄)₂C₂O₄·H₂O).
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is particularly effective for identifying oxalate compounds due to their distinct and mutually exclusive spectral signatures. csic.es The Raman spectrum of this compound is characterized by a series of bands corresponding to the vibrational modes of the ammonium and oxalate ions.
Theoretical studies, often employing density functional theory (DFT), have significantly improved the assignment of these Raman bands, resolving previous empirical assignments and identifying the origins of previously unassigned bands. csic.es For instance, a study combining high-resolution thermogravimetry with Raman spectroscopy identified bands at 3235 and 3030 cm⁻¹ as OH stretching vibrations and bands at 2995, 2900, and 2879 cm⁻¹ as NH vibrational modes. schweizerbart.de The presence of multiple symmetric C-O stretching bands around 1473, 1454, 1447, and 1431 cm⁻¹ suggests that natural samples, such as the mineral oxammite, can be a mixture of this compound dihydrate, monohydrate, and anhydrous forms. schweizerbart.de
High-pressure Raman spectroscopy studies have revealed interesting phenomena such as negative linear compressibility, where certain crystal axes contract under pressure. acs.orgnih.gov This is evidenced by the red shift (softening) of external Raman modes and abnormal changes in some internal modes at critical pressures. acs.org
Table 1: Key Raman Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3235, 3030 | OH stretching vibrations | schweizerbart.de |
| 2995, 2900, 2879 | NH vibrational modes | schweizerbart.de |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy complements Raman spectroscopy by providing information on the infrared-active vibrational modes. The FTIR spectrum of this compound monohydrate shows characteristic absorption bands for the ammonium ion, the oxalate ion, and water of hydration. researchgate.netthermofisher.com
Analysis of the FTIR spectra helps in identifying the functional groups present. For example, the N-H stretching vibrations of the ammonium ion are typically observed in the region of 3200-2800 cm⁻¹. The strong absorptions corresponding to the C=O and C-C vibrations of the oxalate ion are found in the fingerprint region. scielo.br Time-resolved ATR-FTIR spectroscopy has been utilized to study the real-time reaction of this compound in aqueous solutions, monitoring the formation and transformation of crystalline phases. acs.org
Table 2: Characteristic FTIR Absorption Bands for this compound Monohydrate
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3200-2800 | N-H stretching (Ammonium ion) | scielo.br |
| 1600-1700 | C=O stretching (Oxalate ion) |
Electronic Spectroscopy for Complex Speciation Studies
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule and can be used to investigate the formation of complexes in solution.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound solutions is useful for studying the coordination of the oxalate ligand with metal ions. For instance, the interaction of Cu(II) ions with this compound in aqueous solutions has been investigated using this technique. The changes in the absorption spectra, including shifts in peak wavelength and changes in molar extinction coefficient, provide information on the formation of different copper-oxalate complexes. researchgate.net
Studies on single crystals of this compound have determined its UV cut-off wavelength to be around 381 nm. scholarsresearchlibrary.com The low absorption in the visible and near-infrared range (380-1100 nm) is an important optical property. scholarsresearchlibrary.com
Spatially Resolved Spectroscopic Methodologies
Spatially resolved techniques allow for the mapping of chemical composition across a sample, providing insights into the distribution of different species.
Micro-Raman Mapping Techniques
Micro-Raman mapping has proven to be a powerful and innovative tool for assessing the spatial distribution of this compound and its reaction products, particularly in the context of conservation science. unimib.it This technique has been used to investigate the penetration depth of this compound treatments applied to materials like stone and plaster. unimib.itresearchgate.net
By mapping the characteristic Raman signals of this compound and its reaction products, such as calcium oxalate (whewellite and weddellite), researchers can visualize how deep the treatment has penetrated into the substrate. unimib.itresearchgate.net Studies have shown that the penetration depth can be influenced by the nature of the substrate. unimib.it For example, in the treatment of carbonatic stones, micro-Raman mapping can reveal the transformation of calcium carbonate to calcium oxalate. researchgate.net This technique provides crucial information for optimizing conservation treatments. mlz-garching.de
This compound, a compound of significant interest in various fields, including materials science and geochemistry, has been the subject of detailed spectroscopic investigation. This article focuses specifically on its characterization using advanced synchrotron-based analytical techniques.
Spectroscopic Characterization and Vibrational Analysis
Spectroscopic Methods
Synchrotron-based Micro-Fourier Transform Infrared (SR-μFTIR) spectroscopy is a highly advanced analytical technique that provides detailed chemical and structural information at a microscopic level. It utilizes the intense and highly collimated infrared light from a synchrotron source, which allows for analysis of much smaller sample areas with a higher signal-to-noise ratio than conventional FTIR microspectroscopy. core.ac.uk This makes it exceptionally suitable for studying the complex vibrational characteristics of crystalline compounds like ammonium (B1175870) oxalate (B1200264).
In the context of materials science, SR-μFTIR has been employed to study the formation and distribution of oxalate layers on stone surfaces. For instance, research on the treatment of cretaceous limestone with ammonium oxalate solutions used SR-μFTIR to create distribution surface maps. core.ac.ukresearchgate.net These studies, conducted at facilities like the SOLEIL and Swiss Light Source (SLS) synchrotrons, utilized infrared beams collimated to dimensions as small as 10 µm × 10 µm. core.ac.ukresearchgate.netcolab.ws This high spatial resolution enabled the mapping of calcium oxalate distribution on a micrometer scale, revealing that the protective layer was not always evenly distributed. uantwerpen.beresearchgate.net
The vibrational spectrum of this compound monohydrate, (NH₄)₂C₂O₄·H₂O, is characterized by the distinct vibrations of the ammonium ion (NH₄⁺), the oxalate ion (C₂O₄²⁻), and the water molecule (H₂O). SR-μFTIR, with its high sensitivity, can precisely measure these vibrational modes. Detailed research has provided assignments for the various absorption bands observed in the FTIR spectrum. researchgate.net
The key vibrational modes for this compound are summarized in the tables below. The broad absorption bands in the high-frequency region of the spectrum are typically associated with the O-H stretching vibrations of water and the N-H stretching vibrations of the ammonium ions. The mid-frequency region is dominated by the strong asymmetric and symmetric stretching vibrations of the C-O bonds within the oxalate ion.
Table 1: Selected FTIR Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |
| ~3434 | ν(O-H) | O-H Stretching (Water) | researchgate.net |
| ~3200 | ν(N-H) | N-H Stretching (Ammonium) | researchgate.net |
| ~1642 | νₐₛ(C-O) | Asymmetric C-O Stretching | researchgate.net |
| ~1487 | δ(N-H) | N-H Bending (Ammonium) | researchgate.net |
| ~1402 | νₛ(C-O) | Symmetric C-O Stretching | researchgate.net |
| ~1316 | ν(C-C) + ν(C-O) | C-C and C-O Stretching | researchgate.net |
| ~810 | δ(O-C-O) | O-C-O Bending | researchgate.net |
| ~730 | δ(O-C-O) | O-C-O Bending | researchgate.net |
This table presents a selection of characteristic vibrational frequencies. The exact positions can vary slightly depending on the specific crystalline form and experimental conditions.
Further detailed analysis, often supported by theoretical calculations such as Density Functional Theory (DFT), helps to refine these assignments. researchgate.netcsic.es For example, the bands around 1402 cm⁻¹ and 1642 cm⁻¹ are definitively assigned to the symmetric and asymmetric stretching vibrations of the oxalate's C-O bonds, respectively. researchgate.net The C-O-O bending modes are identified at lower frequencies, such as 810 cm⁻¹. researchgate.net Raman spectroscopy studies complement FTIR data, confirming assignments for modes like the multiple CO symmetric stretching bands observed between 1431 cm⁻¹ and 1473 cm⁻¹, which can indicate the presence of different hydration states. schweizerbart.de The combination of these techniques provides a comprehensive understanding of the vibrational framework of the this compound crystal lattice.
Thermal Decomposition Pathways and Reaction Kinetics
Mechanistic Understanding of Thermal Degradation Processes
The thermal degradation of ammonium (B1175870) oxalate (B1200264) does not occur in a single step but rather through a series of distinct events, each characterized by specific chemical transformations and the release of gaseous byproducts. The study of these processes often involves techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).
Identification of Multi-Stage Decomposition Events
The thermal decomposition of ammonium oxalate monohydrate, the common form of the compound, typically proceeds in multiple stages. The first stage involves dehydration, where the water of crystallization is lost. This is followed by the decomposition of the anhydrous this compound.
Studies on related complex oxalates, such as ammonium trioxalatocobaltate(III) trihydrate, show a similar pattern where dehydration is the initial step, followed by the decomposition of the oxalate moiety. In the case of ammonium trioxalatocobaltate(III) trihydrate, dehydration is accompanied by a partial decomposition of the oxalate and the reduction of Co(III) to Co(II), leading to a mixture of ammonium and cobalt oxalates. ekb.eg The subsequent decomposition of this compound in this mixture occurs in stages, first forming ammonium acid oxalate, which then decomposes completely at higher temperatures. ekb.eg For pure this compound, the rapid decomposition is observed to begin at 215°C and is complete by 265°C. researchgate.net
The decomposition of ammonium niobium oxalate also demonstrates a multi-stage process. The first stage, occurring between 30°C and 145°C, is attributed to dehydration. akjournals.com The second stage, from 145°C to 330°C, involves the decomposition of the oxalate ligands and the release of ammonia (B1221849). akjournals.com A final step at higher temperatures is associated with the formation of the final metal oxide. akjournals.com
A generalized pathway for the decomposition of many metal oxalates involves the initial loss of any waters of hydration, followed by the breakdown of the oxalate group into metal oxides and gaseous products.
Effluent Gas Analysis During Thermolysis
Analysis of the gases evolved during the thermal decomposition of this compound provides direct insight into the reaction mechanism. Techniques such as Thermogravimetry coupled with Fourier-Transform Infrared Spectroscopy (TG-FTIR) and Mass Spectrometry (MS) are invaluable for identifying the gaseous products.
For this compound, the primary gaseous products upon decomposition are ammonia (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.net The decomposition can be represented by the following reaction: (NH₄)₂C₂O₄ → 2NH₃ + CO + CO₂ + H₂O
In some cases, the initial decomposition upon heating can yield oxamide (B166460) and water: (NH₄)₂C₂O₄ → (CONH₂)₂ + 2H₂O sciencemadness.org
Further heating of oxamide would then lead to the release of carbon monoxide, carbon dioxide, water, and cyanide. sciencemadness.org
Studies on more complex systems, like ammonium trioxalatocobaltate(III) trihydrate, also identify ammonia, water vapor, carbon monoxide, and carbon dioxide as the gaseous products of decomposition. ekb.eg Similarly, the thermolysis of monohydrated ammonium oxotris(oxalate)niobate releases CO, CO₂, NH₃, and water. scribd.comtandfonline.com
Kinetic Modeling and Parameter Determination
To quantify the rate of thermal decomposition and to understand the reaction mechanism, kinetic modeling is employed. This involves applying mathematical models to the data obtained from thermal analysis experiments.
Isoconversional Methods (e.g., Ozawa–Flynn–Wall, Friedman)
Isoconversional methods, also known as model-free methods, are powerful tools for determining the activation energy (Ea) of a reaction without assuming a specific reaction model. bu.edu.eg These methods rely on the principle that the reaction rate at a constant extent of conversion is only a function of temperature. bu.edu.eg This requires performing experiments at multiple heating rates.
The Ozawa–Flynn–Wall (OFW) method is an integral isoconversional method. netzsch.com It involves plotting the logarithm of the heating rate versus the reciprocal of the temperature for a given conversion level. The activation energy can be determined from the slope of these plots. This method has been successfully applied to study the decomposition kinetics of complex oxalates like ammonium niobium oxalate. akjournals.comakjournals.com
The Friedman method is a differential isoconversional method. rsc.org It involves plotting the logarithm of the instantaneous reaction rate against the reciprocal of the temperature at a specific conversion. This method is considered to be more accurate as it does not involve any mathematical approximations in its derivation. rsc.org The Friedman method has been used to analyze the thermal decomposition of various materials, including ammonium dinitramide, where it revealed variations in activation energy with the extent of conversion, suggesting a multi-step reaction mechanism. rsc.orgresearchgate.net
The application of these methods to the thermal decomposition of ammonium niobium oxalate has shown that the activation energy can vary with the degree of conversion, indicating a complex, multi-step decomposition process. akjournals.com
Application of Integral and Differential Kinetic Models (e.g., Coats–Redfern, Achar–Bridly–Sharp)
Once the activation energy is determined, model-fitting methods can be used to elucidate the most probable reaction mechanism. These methods involve fitting different kinetic models to the experimental data.
The Coats–Redfern method is a well-known integral model-fitting method. bu.edu.eg It involves plotting the logarithm of a function of the conversion against the reciprocal of the temperature. A linear plot suggests that the chosen model is appropriate for describing the reaction mechanism. This method has been used to determine the kinetic models for the decomposition steps of ammonium niobium oxalate. akjournals.comscribd.com
The Achar–Bridly–Sharp method is a differential model-fitting method. By comparing the experimental data with theoretical master plots or by linear regression, the most probable reaction mechanism can be identified. This method, along with the Coats-Redfern method, has been applied to elucidate the decomposition mechanism of ammonium niobium oxalate. akjournals.comscribd.com
The following table presents a conceptual overview of how kinetic parameters for a hypothetical single-stage decomposition of this compound might be presented based on these models.
| Kinetic Model | Equation | Typical Parameters Determined |
| Ozawa–Flynn–Wall | log(β) = log(AEa/Rg(α)) - 2.315 - 0.4567Ea/RT | Activation Energy (Ea) |
| Friedman | ln(dα/dt) = ln(A) + nln(1-α) - Ea/RT | Activation Energy (Ea), Reaction Order (n) |
| Coats–Redfern | log[g(α)/T²] = log(AR/βEa) - Ea/2.303RT | Activation Energy (Ea), Pre-exponential Factor (A) |
| Achar–Bridly–Sharp | ln[(dα/dt)/f(α)] = ln(A) - Ea/RT | Activation Energy (Ea), Pre-exponential Factor (A) |
Influence of Additives on Decomposition Kinetics
The thermal decomposition of this compound can be significantly influenced by the presence of additives. These additives can act as catalysts or inhibitors, altering the decomposition temperature and the reaction kinetics.
While specific studies on the effect of a wide range of additives on pure this compound are not extensively detailed in the provided search results, the role of this compound as an additive in other systems provides insight. For instance, in ammonium perchlorate (B79767) (AP)-based composite propellants, this compound acts as an inhibitor, increasing the decomposition temperature and the activation energy of AP decomposition. researchgate.net This suggests that this compound can slow down certain decomposition reactions. researchgate.net
The catalytic effect of metal oxides on the thermal decomposition of other ammonium salts is well-documented. For example, various metal oxides like manganese dioxide and ferric oxide are known to catalyze the decomposition of ammonium perchlorate. tandfonline.comtandfonline.com It is plausible that similar metal oxides could also influence the decomposition of this compound. For instance, the decomposition of perchlorates, oxalates, and hydroxides can be affected by the addition of metal oxides. rsc.org The activity of such catalysts often depends on their particle size, with nano-sized particles exhibiting higher catalytic activity due to their larger surface area. tandfonline.com
Catalytic Effects in Thermal Reactions
While this compound itself is primarily recognized as a burning rate inhibitor, the oxalate structure is integral to the synthesis of potent catalysts for the thermal decomposition of energetic materials like ammonium perchlorate (AP). dtic.milnih.govnih.gov Research has demonstrated that metal oxalates, such as cobalt oxalate and zinc-cobalt oxalate, serve as effective catalysts or precursors for catalysts that significantly alter the decomposition of AP. nih.govnih.gov
Studies utilizing differential scanning calorimetry (DSC) and thermogravimetry (TG) have shown that catalysts derived from oxalate compounds can dramatically lower the decomposition temperature of AP. nih.gov For instance, mesoporous zinc-cobalt oxide (ZnCo₂O₄) rods, synthesized using an oxalate co-precipitation method, have demonstrated high catalytic activity. nih.govresearchgate.net The addition of these rods to AP was found to substantially reduce its high-temperature decomposition peak. nih.gov Specifically, ZnCo₂O₄ rods annealed at 250°C decreased the high decomposition temperature of AP by as much as 162.2°C. nih.govresearchgate.net
The table below summarizes the catalytic effects of oxalate-derived compounds on the thermal decomposition of ammonium perchlorate.
| Catalyst (Oxalate-Derived) | Effect on Ammonium Perchlorate (AP) Decomposition | Temperature Reduction (°C) | Reference |
| Mesoporous ZnCo₂O₄ rods | Dramatically reduces decomposition temperature. | 162.2 | nih.gov, researchgate.net |
| Micrometer-sized Cobalt Oxalate | Promotes thermal decomposition through a "self-crushing" mechanism. | Not specified | nih.gov |
Note: The table details the catalytic action of metal oxalates on other compounds, not the catalytic action of this compound itself.
Studies on Burning Rate Inhibition
This compound (AO) is well-documented as a burning rate inhibitor, or suppressant, for composite solid propellants, particularly those containing ammonium perchlorate (AP) as the oxidizer. scribd.comresearchgate.neticm.edu.pl Its primary function is to slow the combustion process, allowing for more controlled and stable thrust in rocket motors. scribd.com The inhibitory action of this compound stems from its influence on the thermal decomposition of AP. researchgate.netresearchgate.net
Thermal analysis studies show that the addition of this compound increases the decomposition temperature of AP. researchgate.netresearchgate.net This is achieved by elevating the activation energy required for the decomposition reaction to commence. researchgate.netresearchgate.net The decomposition products of this compound are believed to impede the decomposition of AP at both low and high temperatures. researchgate.net
The thermal decomposition of AP typically occurs in two stages: a low-temperature decomposition (LTD) and a high-temperature decomposition (HTD). begellhouse.comkashanu.ac.ir Research indicates that adding this compound shifts the exothermic peak of the LTD stage to a higher temperature, while the HTD stage's exothermic peak moves to a lower temperature. begellhouse.com Kinetic studies confirm that during the LTD stage, the activation energy of AP with this compound is higher than that of pure AP, demonstrating effective inhibition. begellhouse.com However, during the HTD stage, the activation energy for the decomposition of the AP and AO mixture is lower than that of pure AP. begellhouse.com
Furthermore, this compound exhibits a significant synergistic effect when combined with other compounds, such as strontium carbonate (SC). researchgate.netresearchgate.net Mixtures of AO and SC have been shown to have a strong coordinated effect on reducing the burning rate of AP/HTPB (hydroxyl-terminated polybutadiene) propellants, especially at pressures exceeding 5 MPa. researchgate.net This combination is also effective in reducing the temperature sensitivity of the propellant. researchgate.net The mechanism for this synergy involves the reaction of strontium carbonate with perchloric acid (a decomposition product of AP) to form strontium perchlorate (Sr(ClO₄)₂), which is more difficult to decompose and raises the peak decomposition temperature of AP. researchgate.net
The table below presents findings on the inhibitory effects of this compound on propellant burning rates.
| Additive(s) | Propellant System | Key Findings | Reference |
| This compound (AO) | AP/HTPB | Increases decomposition temperature and activation energy of AP. researchgate.net, researchgate.net | researchgate.net, researchgate.net |
| This compound (AO) | AP/HTPB | Shifts low-temperature decomposition to higher temperatures. begellhouse.com | begellhouse.com |
| AO / Strontium Carbonate (SC) | AP/HTPB | Strong coordinative effect in reducing burning rate, especially above 5 MPa. researchgate.net | researchgate.net |
| AO / Strontium Carbonate (SC) | AP/HTPB | Reduces burning rate temperature sensitivity more effectively than AO alone. researchgate.net | researchgate.net |
| This compound | Stoichiometric NH₄ClO₄/polystyrene | Found to have no effect on burning rate in one study, but a 14% reduction in another. dtic.mil | dtic.mil |
Coordination Chemistry and Complexation Behavior
Metal Ion Complex Formation Research
The interaction between the oxalate (B1200264) anion and metal ions has been a subject of extensive research, revealing detailed mechanisms and the formation of various complex species in solution.
The oxalate anion (C₂O₄²⁻) is a classic example of a bidentate chelating ligand. It coordinates to a central metal ion through two of its oxygen atoms, forming a stable five-membered ring (MC₂O₂). wikipedia.orgresearchgate.net This chelate effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands, is a key feature of oxalate's coordination chemistry. The oxalate ligand typically adopts a planar conformation when it chelates to a single metal center. wikipedia.org
Research has shown that oxalate can form multiple types of complexes with a single metal ion. For instance, with a metal ion Mⁿ⁺, it can form successive complexes such as [M(C₂O₄)]⁽ⁿ⁻²⁾⁺, [M(C₂O₄)₂]⁽ⁿ⁻⁴⁾⁺, and [M(C₂O₄)₃]⁽ⁿ⁻⁶⁾⁺. researchgate.netresearchgate.net The specific complexes formed depend on factors like the concentration of the oxalate ligand and the nature of the metal ion. For example, ferric ammonium (B1175870) oxalate is the ammonium salt of the trisoxalato complex of iron(III), [Fe(C₂O₄)₃]³⁻. wikipedia.org Similarly, studies have identified chromium(III) oxalate complexes including CrC₂O₄⁺, Cr(C₂O₄)₂⁻, and Cr(C₂O₄)₃³⁻. researchgate.net The formation of these stable, often colored, complexes is a hallmark of oxalate's interaction with transition metals. testbook.com
Speciation analysis involves identifying and quantifying the different chemical forms of an element that exist in a particular system. In aqueous solutions of ammonium oxalate, the speciation of metal ions is complex and highly dependent on the solution conditions. The oxalate anion can exist as oxalic acid (H₂C₂O₄), the hydrogen oxalate anion (HC₂O₄⁻), or the oxalate dianion (C₂O₄²⁻), with their relative proportions determined by the pH of the solution. ku.edu
Studies on the complexation of Am(III) with oxalate have shown that deprotonated complexes, AmOx⁺ and Am(Ox)₂⁻, are the predominant species at a pH below 7.0. iaea.org Similarly, investigations into Cu(II) speciation in this compound solutions have identified the presence of Cu²⁺, CuC₂O₄⁰, and Cu(C₂O₄)₂²⁻ complexes, with their prevalence changing at different oxalate concentrations. researchgate.net For instance, at low this compound concentrations, Cu²⁺ and CuC₂O₄⁰ are dominant, while at higher concentrations, Cu(C₂O₄)₂²⁻ becomes the major species. researchgate.net Techniques like UV-visible spectroscopy and solvent extraction are commonly used to study the speciation and determine the stability of these metal-oxalate complexes in solution. iaea.orgresearchgate.net
Thermodynamic Aspects of Complexation Reactions
The formation of metal-oxalate complexes is governed by thermodynamic principles. The stability of these complexes is quantified by stability constants (β), which represent the equilibrium constant for the formation of the complex from the metal ion and the ligand.
Research has provided extensive data on the stability constants for various metal-oxalate complexes. These constants are crucial for predicting which complexes will form under specific conditions. For example, the stability of first-row transition metal(II) oxalate complexes generally follows the Irving-Williams series. researchgate.net Quantum chemical studies have been employed to predict thermodynamic data for metal complex formation, comparing calculated values for Gibbs free energy with experimental results for systems like UO₂²⁺-oxalate. nih.gov
The complexation reactions can be either exothermic or endothermic. For instance, the complexation of uranium(VI) with oxalate is exothermic at lower temperatures (10-40 °C) but becomes endothermic at higher temperatures (55-70 °C). osti.gov Despite the increasingly unfavorable enthalpy at higher temperatures, the complex becomes stronger due to a large and increasingly positive entropy of complexation. osti.gov Similarly, studies on Np(V) oxalate complexes show that the complexation reactions are exothermic, with stability constants decreasing as temperature increases. rsc.org
| Metal Ion | Complex | Log β₁ | Log β₂ | Log β₃ | Reference |
| UO₂²⁺ | [UO₂(Ox)] | 6.93 | 11.92 | 15.11 | nih.gov |
| La³⁺ | [La(Ox)]⁺ | 5.90 | 9.18 | 9.81 | nih.gov |
| Mn²⁺ | [Mn(Ox)] | 2.65 | 4.35 | 5.37 | researchgate.net |
| Cr³⁺ | [Cr(Ox)]⁺ | 7.40 | 13.54 | 18.07 | researchgate.net |
| Pd²⁺ | [Pd(Ox)] | 9.04 | 13.1 | - | researchgate.net |
| Am³⁺ | [Am(Ox)]⁺ | 6.56 | 9.45 | - | iaea.org |
Influence of Solution Parameters on Complexation
The formation and stability of metal-oxalate complexes are highly sensitive to the chemical environment, particularly pH and the presence of impurities.
The pH of the solution plays a critical role in the complexation and precipitation behavior of metal oxalates. libretexts.org The solubility of metal oxalates is often pH-dependent because the oxalate anion is the conjugate base of a weak acid, oxalic acid. libretexts.orglibretexts.org At low pH (acidic conditions), the concentration of the C₂O₄²⁻ anion is reduced because it becomes protonated to form HC₂O₄⁻ and H₂C₂O₄. ku.edulibretexts.org This can increase the solubility of sparingly soluble metal oxalate salts. libretexts.org
Conversely, in neutral to basic solutions, the concentration of the C₂O₄²⁻ ligand is higher, favoring the formation of both soluble complexes and insoluble precipitates. sterc.org The dependence of metal oxalate solubility on pH can be complex. For example, the solubility of copper oxalate is high in basic solutions, which is attributed to the complexing ability of the oxalate ion. sterc.org The pH can be adjusted to selectively precipitate certain metal ions from a solution. For instance, acid this compound, with a pH adjusted to 3, is used in soil analysis to selectively extract iron and aluminum from certain mineral phases. wikipedia.orgmdpi.com
The presence of impurities, even in small amounts, can significantly affect the solubility and crystallization of this compound and its metal complexes. acs.orgresearchgate.net Impurities can alter the solubility of the primary solute and inhibit crystallization processes. acs.org Studies have shown that the solubility of this compound monohydrate is increased by the presence of various metal ions such as Cu²⁺, Ni²⁺, Mn²⁺, and Fe³⁺. uni-halle.de
Impurities can create a "supersaturation threshold" or widen the metastable zone width, meaning that below a certain level of supersaturation, crystal growth is effectively stopped. acs.orgresearchgate.net This is often explained by the adsorption of impurity ions onto the crystal surfaces, which increases the energy barrier for nucleation and growth. researchgate.net For example, research on the crystallization of this compound in the presence of nickel sulfate (B86663) as an impurity has demonstrated that the solubility of this compound changes, and this impurity-dependent solubility should be the reference for defining supersaturation in the system. acs.org Understanding these effects is crucial for controlling industrial crystallization processes and ensuring product purity. researchgate.netcresp.org
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Approaches
Quantum mechanical calculations are fundamental to predicting the electronic structure and properties of molecules and solids with high accuracy. For ammonium (B1175870) oxalate (B1200264), these approaches have been crucial in elucidating its structural, spectroscopic, and mechanical characteristics.
Density Functional Theory (DFT) has been extensively used to investigate the properties of ammonium oxalate monohydrate, known as the mineral oxammite ((NH₄)₂(C₂O₄)·H₂O). csic.esresearchgate.netalfa-chemistry.com DFT calculations, particularly those employing periodic boundary conditions, have successfully optimized the crystal structure of oxammite. csic.es The calculated structural parameters, including lattice constants, bond lengths, and angles, show excellent agreement with experimental data obtained from low-temperature X-ray diffraction. csic.esresearchgate.netalfa-chemistry.com
Studies have shown that the orthorhombic crystal structure (space group P2₁2₁2) is well-reproduced by these theoretical methods. csic.esresearchgate.net The calculations confirm that the oxalate fragment is nonplanar, and the structure consists of alternating layers of oxalate fragments and water molecules, and layers of ammonium ions. csic.es This layered structure is reinforced by a dense network of hydrogen bonds (N−H···O), which are critical to its properties. csic.esresearchgate.net
The table below presents a comparison between DFT-calculated and experimentally determined lattice parameters for oxammite.
| Parameter | Calculated (DFT) csic.es | Experimental (30 K) csic.es | Experimental (298 K) csic.es |
| a (Å) | 7.992 | 8.017 | 8.035 |
| b (Å) | 10.294 | 10.309 | 10.309 |
| c (Å) | 3.670 | 3.735 | 3.795 |
| Volume (ų) | 301.968 | 308.687 | 314.350 |
| Density (g/cm³) | 1.562 | 1.528 | 1.501 |
DFT calculations have also been instrumental in analyzing the Raman spectrum of this compound. csic.esresearchgate.net Theoretical predictions have helped to assign the spectral bands with greater accuracy than previous empirical assignments, identifying fundamental vibrations, overtones, and combination bands. researchgate.netresearchgate.net For instance, a band at 2879 cm⁻¹ was confirmed as an overtone, and several features previously seen as single peaks were shown to be composed of multiple bands. researchgate.netresearchgate.net
For solid-state systems like this compound monohydrate, DFT calculations are often implemented using a combination of pseudopotentials and a plane-wave basis set. csic.esresearchgate.netacs.org This approach is well-suited for periodic systems like crystals. The pseudopotential approximation simplifies the calculation by replacing the strong Coulomb potential of the nucleus and the core electrons with a weaker effective potential, or pseudopotential. This allows for the use of a plane-wave basis set to describe the valence electron wavefunctions, which is computationally efficient. csic.es
Researchers have used this method with various exchange-correlation functionals, such as the Local Density Approximation (LDA) and generalized gradient approximations like the Perdew–Burke–Ernzerhof (PBE) functional, sometimes supplemented with empirical dispersion corrections (like DFT-D2) to better account for van der Waals forces. csic.esacs.org These solid-state theoretical methods have been successfully applied to investigate the structural, spectroscopic, thermodynamic, and mechanical properties of oxammite, demonstrating excellent agreement with experimental results. csic.esresearchgate.netdntb.gov.ua The use of demanding calculation parameters, such as a large kinetic energy cutoff for the plane-wave basis and a dense k-point mesh for sampling the Brillouin zone, has been crucial for obtaining high-quality predictions, especially for spectroscopic properties. csic.es
Molecular Modeling of Electronic and Crystal Field Effects
Molecular modeling techniques are used to understand how the local environment within a crystal affects the electronic properties of constituent ions. This is particularly relevant when studying doped systems.
The superposition model is a powerful tool used to analyze the zero-field splitting (ZFS) parameters of paramagnetic ions doped into a host crystal lattice. bibliotekanauki.plicm.edu.pl ZFS refers to the splitting of electronic spin states in the absence of an external magnetic field, which arises from the interaction of the ion with the crystal's electric field. The superposition model relates the ZFS parameters (D and E) to the specific geometric arrangement of the ligands surrounding the paramagnetic ion. icm.edu.pl
This model has been applied to this compound monohydrate crystals doped with manganese (Mn²⁺) and chromium (Cr³⁺) ions. bibliotekanauki.plresearchgate.net By calculating the ZFS parameters and comparing them with values obtained from Electron Paramagnetic Resonance (EPR) experiments, researchers can determine the substitution site of the dopant ion. bibliotekanauki.plicm.edu.pl For Mn²⁺ in this compound monohydrate, the calculations indicated that the Mn²⁺ ion substitutes for an ammonium (NH₄⁺) ion. bibliotekanauki.plicm.edu.pl The theoretically calculated ZFS parameters were in good agreement with the experimental values. bibliotekanauki.plicm.edu.pl
The table below shows the theoretically calculated and experimental ZFS parameters for Mn²⁺ in this compound monohydrate.
| Parameter | Calculated (cm⁻¹) icm.edu.pl | Experimental (cm⁻¹) icm.edu.pl |
| D | -0.1345 | -0.1350 |
| E | 0.0039 | 0.0040 |
These studies demonstrate the utility of the superposition model in understanding the microscopic details of crystal field effects in doped this compound. researchgate.netresearchgate.net
Thermodynamic and Kinetic Modeling Simulations
Modeling simulations are essential for predicting the thermodynamic stability, phase behavior, and reaction kinetics of chemical compounds under various conditions.
Thermodynamic modeling has been used to predict the volatility of this compound. It is characterized as a non-volatile solid under standard conditions. wikipedia.orgscbt.com Studies focusing on atmospheric chemistry have estimated the saturation vapor pressure of this compound to be extremely low. One study estimated a vapor pressure of 1.7 ± 0.8 × 10⁻⁶ Pa at 298 K. acs.orgacs.org Another suggested it is even lower, around 10⁻¹¹ atm. nih.gov This low volatility is attributed to the strong ionic interactions in the ammonium-oxalate salt. acs.org The presence of ammonia (B1221849) in the atmosphere can dramatically lower the vapor pressure of oxalic acid by orders of magnitude through the formation of this compound, which has implications for the formation of secondary organic aerosols. acs.orgnih.gov
The thermodynamic properties of this compound monohydrate (oxammite), including its specific heat, entropy, enthalpy, and Gibbs free energy, have been determined as functions of temperature using theoretical methods based on phonon calculations from DFT. csic.esresearchgate.net The calculated specific heat at 323 K (Cp = 202.3 J·K⁻¹·mol⁻¹) was found to be in good agreement with the experimental value (Cp = 211.7 J·K⁻¹·mol⁻¹), a difference of only about 4%. csic.esresearchgate.net These calculations also allowed for the determination of the thermodynamics of formation and thermal decomposition, indicating that the crystalline material begins to decompose at a relatively low temperature of 288 K. alfa-chemistry.com
Experimentally, the phase diagram for the ternary system of this compound, hydrogen peroxide, and water has been determined at 283.15 K and 293.15 K. acs.org This work identified the formation of two solid phases: this compound monohydrate ((NH₄)₂C₂O₄·H₂O) and an adduct, (NH₄)₂C₂O₄·H₂O₂. acs.org Such phase diagrams are crucial for understanding crystallization processes. acs.org
Kinetic modeling has been applied to study the precipitation of ferrous oxalate from a solution of ferrous ammonium sulfate (B86663) and oxalic acid. mdpi.com The experimental data for the precipitation of ferrous oxalate was successfully modeled using first-order reaction kinetics. mdpi.com While not a direct study of this compound kinetics, it demonstrates the applicability of kinetic models to oxalate systems.
Applications in Advanced Materials Science and Engineering
Precursor Development for Oxide Materials Synthesis
Ammonium (B1175870) oxalate (B1200264) is extensively utilized as a precursor in the synthesis of various oxide materials. Its ability to form soluble complexes with a range of metal ions and subsequently decompose at relatively low temperatures to form fine, homogenous oxide powders makes it a preferred choice in many synthetic routes.
Catalytic Materials for Chemical Processes
In the realm of catalysis, ammonium oxalate serves as a crucial component in the preparation of highly efficient catalytic materials. It is often used as a precipitating agent or a complexing agent to create catalyst precursors with desired properties.
One significant application is in the synthesis of niobium-based catalysts. Ammonium niobium oxalate is used as a water-soluble precursor for producing high-purity niobium oxides. google.comrsc.org These oxides, which can be synthesized via methods like sol-gel, precipitation, and hydrothermal treatment, exhibit high surface areas and unique crystalline structures, making them effective catalysts in various chemical reactions. google.comrsc.org For instance, layered-structure niobium oxides synthesized hydrothermally from ammonium niobium oxalate have shown promising catalytic activity as solid acids. rsc.org
Furthermore, this compound is employed as a solubilizer in the preparation of mixed metal catalysts. For example, it can facilitate the dissolution of tin oxalate in water, allowing for its combination with other aqueous metal precursors, such as platinum oxalate, to form impregnated supports for catalysts. google.com This method is vital for creating bimetallic catalysts with enhanced performance. The coprecipitation method using triggering agents like this compound is a straightforward way to produce semiconductor metal oxide precipitates for photocatalytic applications. taylorandfrancis.com
Research has also demonstrated the use of this compound in creating iron- and niobium-based catalysts for environmental applications, such as the removal of dyes from wastewater through Fenton-type reactions and photocatalysis. scientiaplena.org.br The process involves the solubilization of niobium this compound and ferric nitrate (B79036), followed by calcination to produce the active catalyst. scientiaplena.org.br
Battery Technologies and Energy Storage Materials
The demand for high-performance energy storage devices, particularly lithium-ion batteries, has driven research into novel synthesis methods for electrode materials. This compound has emerged as a key reagent in this area, primarily for the synthesis of cathode materials.
It is used as a chelating and precipitation agent in the coprecipitation synthesis of precursors for Li(Ni, Mn, Co)O2 (NCM) cathode materials. acs.orgnih.gov This process allows for the generation of uniform, micron-sized spherical precursor particles, which are crucial for achieving high tap density and good electrochemical performance in the final cathode material. acs.orgnih.gov A slug flow coprecipitation method has been developed to rapidly produce these uniform oxalate precursors, significantly reducing the synthesis time. acs.orgnih.gov
This compound is also instrumental in the recovery and recycling of valuable metals from spent lithium-ion batteries. It is used for the selective precipitation of cobalt from leach liquors of spent LiCoO2 batteries. nih.gov This process allows for the recovery of high-purity cobalt oxalate, which can then be converted into Co3O4 and used to regenerate new cathode material. nih.gov Similarly, in the recycling of other battery chemistries, this compound can be used to precipitate mixed nickel-cobalt (B8461503) oxalates from leach solutions. mdpi.com
Furthermore, the synthesis of battery-grade manganese ferric oxalate utilizes this compound to facilitate the uniform coprecipitation of ferrous oxalate and manganese oxalate, leading to a product suitable for anode materials in power lithium batteries. google.com
Manufacturing of Functional Ceramics and Glass
This compound plays a significant role in the manufacturing of functional ceramics and specialty glasses, where precise control over composition and microstructure is paramount.
In ceramics production, this compound is used as a precipitant in wet-chemical methods to prepare ceramic powders. google.com This technique allows for the coprecipitation of multiple metal ions from a solution, leading to the formation of homogeneous, fine-grained ceramic precursors. For example, composition-modified barium titanate, a material with high dielectric permittivity, can be produced using this method. google.com The use of an this compound precipitant at a neutral or near-neutral pH offers advantages in controlling the precipitation process and the properties of the resulting powder. google.com
Ammonium titanyl oxalate monohydrate, a derivative, serves as a precursor for synthesizing titanium-based materials used in functional ceramics and for preparing thin films in electronic and optoelectronic applications. samaterials.com Similarly, ammonium niobium oxalate is a precursor for ceramics where niobium is a key constituent. google.com The resulting ceramic materials benefit from the high purity and controlled stoichiometry afforded by the oxalate precursor route.
In the glass industry, metal oxalates, which can be derived from processes involving this compound, are used as coloring agents. For instance, ferrous oxalate can impart yellow-green tints to glass products. lohtragon.com this compound is also listed as an additive in specialty ceramic glazes, where it helps to enhance their characteristics. vinipul.netvinipul.net
Modification of Polymers and Composite Materials
The properties of polymers and composite materials can be tailored for specific applications through the use of various additives and modifiers. This compound and its derivatives find utility in this domain as well.
Research has explored the use of modified fillers to enhance the functional properties of polymer composites. For instance, bentonite (B74815) modified with a quaternary ammonium salt has been investigated as a filler in glycol-modified poly(ethylene terephthalate) (PET-G) composites for 3D printing applications. nih.gov While not a direct use of this compound, this highlights the role of ammonium compounds in modifying fillers for polymer composites.
In the development of biocomposites, cellulose (B213188) oxalate (COX), a derivative of cellulose, is used as a reinforcement material. diva-portal.org The compatibility between the hydrophilic cellulose-based material and the hydrophobic polymer matrix is a critical factor. Research has focused on modifying cellulose oxalate to improve this compatibility and the interfacial interaction, thereby enhancing the mechanical properties of the composite. diva-portal.org
Furthermore, ammonium salts are used in the context of creating more durable polymer-mortar composites. Studies have shown that polymer-mortar composites containing waste polyethylene (B3416737) terephthalate (B1205515) (PET) exhibit improved resistance to aggressive environments, including ammonium sulfate (B86663) solutions. scirp.org
Synthesis of High-Aspect-Ratio Metallic Structures
High-aspect-ratio metallic structures, such as nanowires and nanorods, exhibit unique optical, electrical, and catalytic properties due to their anisotropic morphology. This compound plays a role in the synthesis of these advanced materials.
A method known as the "ammonia coordination method" has been developed to synthesize fibrous metal oxalates of nickel, cobalt, iron, and silver. rsc.orgrsc.org In this process, the presence of ammonia (B1221849) leads to the formation of fibrous metal oxalate precursors. These precursors can then be heated in inert or oxidizing atmospheres to produce metals or metal oxides that inherit the high-aspect-ratio morphology. rsc.orgrsc.org The fundamental reason for this oriented growth is the coordination of ammonia molecules with the metal atoms, which influences the crystal growth process. rsc.orgrsc.org
Specifically, in the case of nickel, needle-like nickel powder with a high aspect ratio can be synthesized by the thermal decomposition of nickel ammine oxalate precursors precipitated from an aqueous solution. researchgate.net The concentration of aqueous ammonia in the precipitation step is a key parameter that controls the morphology of the precursor, changing it from granular to needle-like. researchgate.net This method provides a simple and economical way to produce metallic materials with high surface areas and anisotropic microstructures, which are desirable for applications such as catalysis and electronics. rsc.orgrsc.org
Surface Treatment and Polishing Fluid Formulations
The surface properties of materials are critical for their performance in many applications. This compound is used in surface treatment and as a component in polishing fluids.
It is a known ingredient in metal polishing compounds. sampanenterprises.comavachemicalsmfg.comavachemicals.com Its chemical properties allow it to react with metal surfaces, aiding in the removal of oxides and other contaminants, resulting in a clean and polished surface. This is particularly relevant for applications requiring high-quality surface finishes.
In the context of advanced materials, surface modification is a key strategy to enhance performance. For example, the surface of Ni-rich cathode materials for lithium-ion batteries has been modified using ammonium niobium oxalate. researchgate.net This surface engineering creates a hybrid surface structure that significantly improves cycling stability, rate performance, and thermal stability of the cathode material, especially at high operating voltages. researchgate.net
This compound is also used in cleaning and surface preparation for various industrial processes, including in the ceramic and textile industries. vinipul.net
Methodological Applications in Analytical and Environmental Chemistry
Quantitative Analytical Techniques Development
Ammonium (B1175870) oxalate (B1200264) is instrumental in the development of precise and reliable quantitative analytical methods for determining the concentration of various substances.
Metal Ion Quantification and Separation Methodologies
Ammonium oxalate is widely employed as a precipitating agent for the quantitative determination of metal ions. worldofscience.co.zakhonorchem.com Its primary application lies in the gravimetric analysis of calcium, where it forms an insoluble calcium oxalate precipitate. worldofscience.co.zawikipedia.org This method is a standard technique for determining calcium levels in various samples, including water and biological materials. worldofscience.co.za The reaction is highly specific, allowing for accurate quantification. ucar.edu
Beyond calcium, this compound is also utilized for the precipitation and separation of other metal ions, such as lead and rare earth elements. worldofscience.co.zascharlab.com The process involves the formation of crystalline metal oxalate precipitates, which are advantageous due to their low volume and chemical stability, facilitating easy separation by filtration. taylorandfrancis.com The general principle involves adding an excess of this compound solution to a sample, causing the target metal ion to precipitate out of the solution as a metal oxalate. wikipedia.org This precipitate can then be collected, dried, and weighed to determine the mass of the metal ion.
The efficiency of precipitation can be influenced by factors such as pH and the presence of other ions. For instance, the precipitation of metal oxalates is often successful even in acidic solutions at low pH values. taylorandfrancis.com This contrasts with hydroxide (B78521) or carbonate precipitation methods, which typically require high pH conditions. taylorandfrancis.com
A study on the separation of various divalent metal ions, including Pb(II), Cu(II), Cd(II), Co(II), Zn(II), and Ni(II), utilized this compound as a component of the eluent in ion-exchange chromatography. nih.gov The retention and separation of these metal ions were dependent on the stability of the metal-oxalate complexes formed. nih.gov
Development of Titrimetric and Chromatographic Assays
This compound plays a role in the development of both titrimetric and chromatographic methods for analysis.
In titrimetry, it can be used as a masking agent. For example, a complexometric method for determining manganese(II) involves masking the ion with this compound. vjs.ac.vn In this method, an excess of EDTA is added to a sample containing manganese and other metal ions. The unreacted EDTA is back-titrated with a standard zinc sulfate (B86663) solution. Subsequently, this compound is added to selectively displace EDTA from the manganese-EDTA complex, and the released EDTA is then titrated. vjs.ac.vn This method is noted for its simplicity and speed, avoiding the need for heating or solvent extraction. vjs.ac.vn
In the realm of chromatography, this compound is used as a component of the mobile phase for the separation of metal ions. nih.gov High-performance liquid chromatography (HPLC) is a widely used method for oxalate determination due to its high sensitivity and accuracy. mdpi.com In some HPLC methods, particularly those involving an enzyme reactor, oxalate is separated chromatographically and then converted to hydrogen peroxide by oxalate oxidase for subsequent detection. mdpi.com
The following table summarizes the use of this compound in different analytical techniques:
Table 1: Applications of this compound in Analytical Techniques| Analytical Technique | Role of this compound | Target Analytes | Reference(s) |
|---|---|---|---|
| Gravimetric Analysis | Precipitating Agent | Calcium, Lead, Rare Earth Metals | worldofscience.co.zawikipedia.orgscharlab.com |
| Complexometric Titration | Masking Agent | Manganese(II) | vjs.ac.vn |
| Ion-Exchange Chromatography | Eluent Component | Divalent Metal Ions (Pb, Cu, Cd, Co, Zn, Ni) | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Mobile Phase Component / Used in conjunction with enzymatic detection | Oxalate | mdpi.com |
Enzymatic and Spectroscopic Approaches for Oxalate Content Estimation
Enzymatic and spectroscopic methods offer sensitive and specific alternatives for the determination of oxalate, and this compound can be a key component in these assays.
Enzymatic methods for oxalate quantification often rely on the enzyme oxalate oxidase, which catalyzes the oxidation of oxalate to hydrogen peroxide and carbon dioxide. nih.govnih.gov The hydrogen peroxide produced can then be measured colorimetrically. cas.cz These enzyme-based assays are valued for their simplicity and the common availability of the necessary instrumentation. nih.gov While these methods are often used for determining oxalate in biological fluids like urine, they can also be adapted for other sample types. nih.govnih.gov Commercial kits for oxalate detection frequently utilize this enzymatic approach. biointerfaceresearch.com
Spectroscopic techniques are also employed for oxalate analysis. Raman spectroscopy, for instance, can be used for the quantitative analysis of calcium oxalate hydrates. optica.org This technique relies on the characteristic Raman bands of different oxalate forms. optica.org Infrared (IR) spectroscopy is another valuable tool for investigating the structure and composition of oxalate compounds, including metal oxalates. scielo.brmdpi.com Spectroscopic methods can provide detailed information about the molecular vibrations and local environments of oxalate anions and associated cations. mdpi.com
Research has shown a good correlation between results obtained from enzymatic methods and those from HPLC for oxalate determination in plant tissues. cas.cz
Environmental Speciation and Remediation Research
This compound is a significant reagent in environmental science, particularly in the study of soil chemistry and the remediation of contaminated sites.
Sequential Extraction Procedures for Trace Elements in Soil
This compound, particularly in an acidic solution (acid this compound), is a key reagent in sequential extraction procedures used to determine the speciation of trace elements in soils. cdnsciencepub.com This technique involves a series of extractions with different reagents of increasing strength to separate and quantify the different forms or fractions in which metals are bound to the soil.
Acid this compound is specifically used to extract non-crystalline and poorly crystalline forms of aluminum and iron oxides and hydroxides. ucdavis.edutandfonline.com These amorphous phases are highly reactive and can bind significant amounts of trace metals. mdpi.com The extraction is typically performed in the dark to prevent the light-catalyzed dissolution of crystalline iron oxides. rsc.org
This method, often referred to as the "Tamm's reagent" extraction, is a standard procedure in soil science for estimating the amount of "active" or "amorphous" iron and aluminum. cdnsciencepub.comucdavis.edu The amounts of trace metals extracted in this step are considered to be associated with these poorly crystalline oxide fractions. mdpi.com
Studies have shown that acid this compound is an effective extractant for various trace metals, including copper, zinc, chromium, and nickel, from serpentine-affected soils. cdnsciencepub.com It is also used to extract arsenic that is co-precipitated with amorphous iron, aluminum, and manganese oxyhydroxides. researchgate.net
The following table outlines a simplified sequential extraction scheme that often includes an this compound step:
Table 2: Simplified Sequential Extraction Scheme Including this compound
| Extraction Step | Reagent | Target Fraction |
|---|---|---|
| 1. Exchangeable | e.g., 1 M NH4NO3 | Metals bound by electrostatic forces |
| 2. Bound to Carbonates | e.g., 1 M NaOAc (pH 5) | Metals associated with carbonates |
| 3. Bound to Amorphous Fe and Al Oxides | 0.2 M this compound (pH 3) | Metals bound to poorly crystalline oxides |
| 4. Bound to Crystalline Fe Oxides | e.g., Dithionite-Citrate-Bicarbonate | Metals associated with crystalline oxides |
| 5. Bound to Organic Matter | e.g., H2O2 / HNO3 | Metals complexed with organic matter |
| 6. Residual | e.g., Strong acid digestion (HF, HClO4) | Metals within the crystal lattice of minerals |
Note: This is a generalized scheme, and specific procedures can vary. uni-jena.de
Chelation-Assisted Remediation of Contaminated Soils (e.g., Aluminum)
This compound is investigated as a chelating agent to assist in the remediation of soils contaminated with heavy metals, including aluminum. researchgate.netamazon.com Chelation-assisted remediation, often used in conjunction with phytoremediation, involves the addition of chelating agents to the soil to increase the mobility and bioavailability of metal contaminants, thereby enhancing their uptake by plants. mdpi.com
This compound can form soluble complexes with metal ions, facilitating their removal from the soil matrix. ontosight.ai Research has explored its use in soil washing techniques, where the chelating agent solution is used to extract metals from the contaminated soil. unilag.edu.ng One study found that 0.1 M this compound was effective in removing manganese (94% removal) and cadmium (90% removal) from a contaminated soil. unilag.edu.ng
The effectiveness of chelation-assisted remediation depends on various factors, including the type and concentration of the chelating agent, soil properties, and the specific metal contaminant. unilag.edu.ngmdpi.com
The table below presents research findings on the use of this compound for the remediation of contaminated soils.
Table 3: Research Findings on Chelation-Assisted Remediation with this compound
| Contaminant | Study Focus | Key Finding | Reference(s) |
|---|---|---|---|
| Manganese, Cadmium, Nickel | Soil Washing | 0.1 M this compound removed 94% of Mn and 90% of Cd, but was less effective for Ni (35.29%). | unilag.edu.ng |
| Aluminum | Phytoremediation with Vernonia amygdalina | This compound application assisted in the morphological development of the plant in Al-polluted soil. | researchgate.netajol.info |
| Lead, Zinc | Extraction from Polluted Soils | The effectiveness of oxalate for extracting Pb and Zn can be limited by the precipitation of insoluble lead oxalate and zinc oxalate. | msu.ru |
Conservation Science in Cultural Heritage
This compound has emerged as a significant chemical compound in the field of conservation science, particularly for the preservation of cultural heritage artifacts made of calcareous stones like limestone and marble. Its application is primarily focused on creating a protective layer that mitigates the deteriorating effects of environmental factors.
Application for Protection of Calcareous Stone
The primary application of this compound in the conservation of cultural heritage is the protection of calcareous stone surfaces. mdpi.comum.edu.mt Monuments and architectural elements made from materials such as marble and limestone are susceptible to weathering, especially from acidic rain which dissolves the calcium carbonate matrix of the stone. getty.eduresearchgate.net The treatment involves applying an aqueous solution of this compound to the stone, which then reacts with the calcium carbonate. mdpi.com
This chemical interaction results in the formation of a thin, protective layer of calcium oxalate on the stone's surface. mdpi.comunibo.it The fundamental reaction is: CaCO₃ + (NH₄)₂C₂O₄ → CaC₂O₄ + 2NH₃ + H₂O + CO₂ unibo.it
The newly formed calcium oxalate layer, primarily composed of whewellite (B87421) (CaC₂O₄·H₂O) and sometimes weddellite (B1203044) (CaC₂O₄·2H₂O), is significantly less soluble in acidic conditions compared to the original calcium carbonate. mdpi.comunibo.it This passivating layer effectively shields the underlying stone from the corrosive effects of atmospheric pollutants. researchgate.netunibo.it
The application method can influence the formation and characteristics of the protective layer. Common methods include poultice, immersion, and brushing. colab.wscore.ac.uk Research has shown that the brushing method can be as effective as the more time-consuming poultice application, making it a more feasible option for large surfaces. colab.ws The concentration of the this compound solution and the duration of the treatment are critical parameters that are often adjusted based on the specific type of stone and its porosity. mdpi.comcolab.ws For instance, a study on two different types of stone found that a more porous limestone developed a thicker protective layer (20–30 µm) compared to a less porous marble (5–15 µm). mdpi.comirb.hr
The treatment has been shown to increase the surface cohesion of weathered marble, reducing "sugaring," a form of granular disintegration. tandfonline.com While the this compound treatment provides significant protection, its consolidating effect is often limited to the surface, with poor penetration into the stone's interior. ijcs.ro
Table 1: Research Findings on this compound Treatment for Calcareous Stone Protection
| Research Focus | Key Findings | Reference |
|---|---|---|
| Protective Layer Formation | Treatment with this compound forms a protective layer of calcium oxalate (whewellite and weddellite) on calcareous stone surfaces. | mdpi.com |
| Acid Resistance | The calcium oxalate layer is significantly less soluble in acidic environments than calcium carbonate, offering protection against acid rain. | researchgate.netunibo.it |
| Application Methods | Brushing can be as effective as the traditional poultice method and is more practical for large-scale applications. | colab.ws |
| Influence of Porosity | Stone porosity affects the thickness of the protective layer; more porous stones tend to form thicker layers. | mdpi.comirb.hr |
| Surface Cohesion | The treatment can reduce surface granular disintegration, also known as "sugaring," in weathered marble. | tandfonline.com |
| Penetration Depth | The consolidating effect is primarily superficial, with limited penetration of the treatment into the stone. | ijcs.ro |
| Treatment in Saline Environments | The presence of sodium chloride, sodium sulfate, and sodium nitrate (B79036) did not hinder the conversion of calcium carbonate to calcium oxalate. | um.edu.mt |
Monitoring Penetration and Formation of Protective Layers
A crucial aspect of applying this compound as a conservation treatment is the ability to monitor and characterize the newly formed protective layer. Various analytical techniques are employed to assess the penetration depth of the treatment and the morphology and composition of the calcium oxalate layer. colab.ws
Analytical Techniques for Monitoring:
Scanning Electron Microscopy (SEM): SEM is used to observe the morphology and size of the calcium oxalate crystals formed on the stone's surface. colab.wscore.ac.uk This technique provides high-resolution images that can reveal the crystalline structure and coverage of the protective layer. unimib.it
X-ray Diffraction (XRD): XRD is a fundamental technique for identifying the crystalline phases present on the treated surface. cnr.itmdpi.com It confirms the conversion of calcium carbonate to calcium oxalate and can distinguish between the different hydrated forms, such as whewellite and weddellite. mdpi.comtandfonline.com
Synchrotron-based Microanalytical Techniques: Techniques like Synchrotron-based X-ray Powder Diffraction (SR-μXRPD) and Synchrotron-based micro-Fourier Transform Infrared Spectroscopy (SR-μFTIR) offer high spatial resolution for detailed analysis. mdpi.comcolab.ws SR-μXRPD, in particular, allows for the visualization of the distribution of different mineral phases with depth, providing precise measurements of the protective layer's thickness. mdpi.com
Micro-Raman Spectroscopy: This technique is effective for mapping the distribution of the newly formed calcium oxalate within the stone's cross-section. unimib.itresearchgate.net It can determine the penetration depth of the treatment and identify the specific oxalate phases formed. researchgate.net
X-ray Fluorescence (XRF): SR-μ-XRF has been used to evaluate the integrity and effectiveness of the protective layer. mdpi.com By exposing the treated stone to sulfuric acid and then mapping the sulfur distribution, researchers can assess how well the calcium oxalate layer prevents the formation of gypsum, a product of acid attack on the underlying calcite. mdpi.com
Colorimetric Measurements: These measurements are performed to detect any aesthetic changes to the stone's surface as a result of the treatment. mdpi.com Generally, the treatment causes slight or no color change. unibo.it
Research has utilized these techniques to gain a deeper understanding of how different application parameters affect the outcome of the treatment. For example, studies have used SR-μXRD to define criteria for the thickness of the protective layer and the total penetration depth of the oxalate. mdpi.com It was found that on a more porous limestone, the penetration depth of whewellite increased significantly with longer treatment times. mdpi.comresearchgate.net
Table 2: Analytical Techniques for Monitoring this compound Treatment
| Technique | Application in Monitoring | Key Information Provided | Reference |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Imaging the surface of the treated stone. | Crystal morphology, size, and surface coverage. | colab.wsunimib.it |
| X-ray Diffraction (XRD) | Identifying crystalline phases on the surface. | Confirmation of calcium oxalate formation (whewellite, weddellite). | mdpi.commdpi.com |
| Synchrotron-based μXRPD | Depth profiling of the treated stone's cross-section. | Thickness of the protective layer and distribution of mineral phases. | mdpi.com |
| Micro-Raman Spectroscopy | Mapping the cross-section of treated samples. | Penetration depth and spatial distribution of calcium oxalate. | unimib.itresearchgate.net |
| X-ray Fluorescence (XRF) | Assessing the protective layer's integrity after acid exposure. | Effectiveness of the layer in preventing chemical attack. | mdpi.com |
| Colorimetry | Measuring surface color before and after treatment. | Evaluation of any aesthetic changes to the stone. | mdpi.comunibo.it |
Role in Geochemical Processes
In the field of geochemistry, this compound is a key reagent used to probe the composition and reactivity of soils and sediments. Its ability to selectively extract certain mineral phases provides valuable insights into fundamental geochemical cycles.
This compound is instrumental in studies related to carbon sequestration, particularly through its use in characterizing soil mineralogy. An important mechanism for long-term carbon storage in soils is the oxalate-carbonate pathway, where oxalate, produced by plants and microorganisms, is decomposed to form stable carbonate minerals like calcite (CaCO₃), effectively sequestering atmospheric CO₂. oup.comoup.comresearchgate.netfrontiersin.org The stability of soil organic carbon (SOC) is strongly linked to its association with mineral surfaces.
Acid this compound (pH 3.0) is widely used as a chemical extractant to quantify poorly crystalline or amorphous iron (Fe) and aluminum (Al) oxides in soils. wikipedia.orgcareers360.comucdavis.edu These mineral phases, such as ferrihydrite, have high surface areas and are crucial for binding and stabilizing organic matter, thereby protecting it from microbial decomposition and contributing to long-term carbon storage. publish.csiro.au Research has shown a strong positive correlation between SOC and the amount of Fe and Al extracted by this compound, indicating that these poorly crystalline minerals are preferential sites for SOC preservation. publish.csiro.au By quantifying these reactive mineral phases, researchers can better understand and model the capacity of soils to sequester carbon.
Table 1: Role of this compound Extraction in Soil Carbon Sequestration Research
| Parameter Measured with this compound Extraction | Relevance to Carbon Sequestration | Research Findings |
|---|---|---|
| Poorly crystalline Fe and Al oxides (Fe_ox, Al_ox) | These minerals have a high capacity to adsorb and stabilize soil organic carbon (SOC). publish.csiro.au | Strong positive relationships exist between SOC and this compound-extractable Fe and Al. publish.csiro.au |
| Organo-metal complexes | Represents a significant fraction of stabilized SOC in soils. publish.csiro.au | This compound extracts both poorly crystalline minerals and the organic matter complexed with them. publish.csiro.au |
This table summarizes the application of this compound as an analytical tool in studying the mechanisms of carbon sequestration in soils.
This compound significantly influences the mobility and transformation of metals in the soil environment. The oxalate anion (C₂O₄²⁻) is a strong chelating agent, forming stable complexes with many metal ions. This complexation can either enhance or reduce metal mobility, depending on the solubility of the resulting metal-oxalate complex. tandfonline.com
In soil science, this compound extractions are used to assess the fraction of trace metals associated with amorphous and poorly crystalline Fe and Mn oxides. tandfonline.comusgs.gov This "active" fraction is considered more mobile and potentially bioavailable than metals incorporated into crystalline minerals. The extraction helps to understand how contaminants like lead (Pb), copper (Cu), zinc (Zn), and cadmium (Cd) are partitioned among different soil components. tandfonline.com
Table 2: Effect of this compound on Metal Mobility in Soils
| Metal | Interaction with Oxalate | Impact on Mobility |
|---|---|---|
| Iron (Fe) | Forms soluble complexes; dissolves poorly crystalline Fe oxides. wikipedia.org | Can increase mobility by dissolving oxide phases that bind other metals. usgs.gov |
| Aluminum (Al) | Forms soluble complexes; dissolves poorly crystalline Al oxides. wikipedia.org | Increases mobility of Al and associated trace elements. publish.csiro.au |
| Lead (Pb) | Can form insoluble lead oxalate precipitates. | Generally decreases mobility through precipitation. researchgate.net |
| Copper (Cu) | Forms stable soluble and insoluble complexes. tandfonline.com | Mobility is complex; can be enhanced by soluble complexation or reduced by precipitation. nih.gov |
| Zinc (Zn) | Forms relatively soluble oxalate complexes. | Tends to increase mobility. mdpi.comusda.gov |
This table illustrates the varied influence of oxalate on the environmental mobility of different heavy metals.
Microbial Interactions and Oxalotrophy Studies
Microorganisms play a central role in the environmental fate of this compound. The study of these interactions, particularly the metabolic process of oxalotrophy, is crucial for understanding nutrient cycling and biomineralization.
The decomposition of oxalates by soil microorganisms is a vital environmental process. oup.com A specialized group of bacteria and fungi, known as oxalotrophs, can utilize oxalate as their sole source of carbon and energy. nih.gov The microbial breakdown of this compound releases ammonium (NH₄⁺), which can be a nitrogen source for plants and other microbes, and decomposes the oxalate anion.
This decomposition has a significant environmental impact, primarily through the oxalate-carbonate pathway. oup.comoup.com The microbial oxidation of oxalate (C₂O₄²⁻) produces carbon dioxide (CO₂) and electrons. This process consumes protons, leading to a localized increase in soil pH. oup.comresearchgate.net In calcium-rich soils, this rise in pH shifts the carbonate equilibrium, causing the precipitation of calcium carbonate (CaCO₃). oup.comoup.com This pathway is recognized as a natural mechanism for long-term carbon sequestration in terrestrial ecosystems. oup.comfrontiersin.org The environmental benefits include improved soil structure and quality. oup.com
The microbial degradation of oxalate is facilitated by specific enzymatic pathways. Two key enzymes involved in oxalotrophy are formyl-CoA transferase (frc) and oxalyl-CoA decarboxylase (oxc). mdpi.comwikipedia.org These enzymes catalyze the conversion of oxalate into formate (B1220265) and CO₂. mdpi.comresearchgate.net
Enzymatic Reaction Steps:
Activation: Oxalate is activated to oxalyl-CoA.
Decarboxylation: Oxalyl-CoA decarboxylase (oxc) removes a carboxyl group, producing formyl-CoA and CO₂. wikipedia.org
CoA Transfer: Formyl-CoA transferase (frc) transfers the Coenzyme A (CoA) from formyl-CoA to another oxalate molecule, regenerating oxalyl-CoA and releasing formate. wikipedia.org
Other important oxalate-degrading enzymes include oxalate oxidase, which converts oxalate to CO₂ and hydrogen peroxide, and oxalate decarboxylase, which converts oxalate to formate and CO₂. wikipedia.orgnih.gov These enzymatic activities are fundamental to the process of biomineralization, where microbial metabolism directly leads to the precipitation of minerals. researchgate.net The formation of calcium carbonate through the oxalate-carbonate pathway is a prime example of how these enzymatic processes contribute to geochemical cycles. nih.gov
Atmospheric Chemistry Interactions
In the atmosphere, oxalic acid is the most abundant dicarboxylic acid and plays a role in the formation of new particles and cloud condensation nuclei. mdpi.com Gaseous ammonia (B1221849) (NH₃), which is prevalent in the atmosphere, can react with acidic aerosol components, including oxalic acid.
This acid-base reaction forms this compound salts in the aerosol phase. acs.org A key finding from atmospheric research is that the formation of this compound dramatically lowers the vapor pressure of the oxalate species compared to its acidic form. mdpi.comacs.org The saturation vapor pressure of this compound is several orders of magnitude lower than that of oxalic acid. acs.org This significant reduction in volatility means that once formed, this compound is much more likely to remain in the particulate phase rather than partitioning back into the gas phase. This mechanism helps to explain the dominance of oxalate in measurements of ambient aerosol diacid concentrations. acs.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | (NH₄)₂C₂O₄ |
| Oxalic Acid | H₂C₂O₄ |
| Ferrihydrite | FeOOH·nH₂O (approximate) |
| Calcite | CaCO₃ |
| Formate | HCOO⁻ |
| Formyl-CoA | C₂₂H₃₇N₇O₁₇P₃S |
| Oxalyl-CoA | C₂₃H₃₆N₇O₁₈P₃S |
| Ammonia | NH₃ |
| Carbon Dioxide | CO₂ |
Environmental Chemistry and Biogeochemical Cycling Research
Atmospheric Chemistry
The formation of ammonium (B1175870) oxalate (B1200264) through the acid-base neutralization reaction between oxalic acid and ammonia (B1221849) is a critical process in atmospheric chemistry, significantly influencing the composition and properties of atmospheric aerosols. acs.org Organic matter is a major component of fine particulate matter in the atmosphere, and dicarboxylic acids, particularly oxalic acid, are frequently identified as the most abundant water-soluble organic compounds in ambient aerosols. acs.orgresearchgate.netnih.gov The prevalence of oxalate in the condensed aerosol phase, often observed in high concentrations, can be largely attributed to its reaction with atmospheric ammonia. acs.org
Ammonia, a common atmospheric trace gas, reacts with acidic components of aerosols. This reaction dramatically lowers the volatility of dicarboxylic acids. acs.org Research has demonstrated that the formation of the ammonium-dicarboxylate salt with oxalic acid substantially decreases its saturation vapor pressure. acs.org This acid-base neutralization is a key pathway for the partitioning of oxalic acid from the gas phase to the particulate phase, contributing to the formation and growth of secondary organic aerosols (SOA). acs.orgcopernicus.org
Detailed laboratory measurements have quantified the effect of ammonia on the thermodynamic properties of oxalic acid. The saturation vapor pressure of ammonium oxalate is estimated to be several orders of magnitude lower than that of pure oxalic acid, confirming that salt formation is a highly effective mechanism for retaining oxalate in aerosol particles. acs.org This process helps explain the dominance of oxalate over other dicarboxylic acids in atmospheric aerosol samples. acs.org
In addition to direct neutralization with ammonia gas, oxalic acid can also interact with other ammonium salts present in aerosols, such as ammonium sulfate (B86663). copernicus.org Studies on internally mixed aerosols have shown that oxalic acid can react with ammonium sulfate, leading to the formation of ammonium hydrogen oxalate (NH₄HC₂O₄) and ammonium hydrogen sulfate (NH₄HSO₄). copernicus.org These reactions alter the chemical composition and hygroscopic properties of the aerosol particles. copernicus.org The formation of these less hygroscopic oxalate salts can influence the water uptake of the mixed particles, which has important implications for cloud formation and atmospheric chemistry. copernicus.org
The interaction between water-soluble organic acid salts and ammonium sulfate in aqueous aerosols can affect the partitioning of ammonia between the condensed and gas phases, further modifying the composition and physicochemical properties of the aerosols. acs.orgnih.gov The strong salt formation between oxalic acid and ammonia underscores the importance of inorganic-organic interactions in the atmosphere and is a crucial factor in understanding the lifecycle of organic aerosols and their impact on climate and air quality. acs.org
Table 1: Thermodynamic Properties of Oxalic Acid and this compound
This table presents a comparison of the saturation vapor pressure and enthalpy of vaporization for oxalic acid and its ammonium salt, illustrating the significant impact of salt formation on volatility. Data is for conditions at 298 K.
| Compound | Saturation Vapor Pressure (Pa) | Enthalpy of Vaporization (kJ mol⁻¹) |
| Oxalic Acid | 6.5 x 10⁻³ | 90 ± 10 |
| This compound | 1.7 ± 0.8 x 10⁻⁶ | 192 |
Source: Data extracted from Environmental Science & Technology, 2014. acs.org
Biological and Biochemical Research Applications Non Clinical
Plant Metabolism and Oxalate (B1200264) Dynamics
Oxalic acid and its salt, oxalate, are organic acids found widely throughout the plant kingdom. They play significant roles in various physiological processes, including calcium regulation, ion balance, and plant defense. mdpi.commdpi.com The study of oxalate dynamics, including its synthesis, breakdown, and accumulation, is a key area of plant science.
The metabolic pathways for oxalate in plants are complex and involve several potential routes for both its creation and breakdown.
Biosynthesis: Research has identified three primary pathways for the biosynthesis of oxalate in plants. oup.comresearchgate.netresearchgate.netfrontiersin.org These pathways utilize different precursor molecules:
The Glyoxylate (B1226380)/Glycolate Pathway: In this pathway, glyoxylate or glycolate, which are byproducts of photorespiration, are oxidized to form oxalate. researchgate.net This is considered a significant pathway for oxalate synthesis in plants. researchgate.net
The Ascorbic Acid (Vitamin C) Pathway: Ascorbic acid can be broken down to produce oxalate. This is another major route for oxalate biosynthesis. researchgate.netfrontiersin.org
The Oxaloacetate Pathway: Oxaloacetate, an intermediate in the Krebs cycle (also known as the TCA cycle), can be hydrolyzed to form oxalate. oup.comresearchgate.netresearchgate.net
The specific pathway that predominates can vary depending on the plant species and the specific tissues or cells involved. researchgate.net
Degradation: Plants also possess mechanisms to break down oxalate, preventing excessive accumulation. The degradation of oxalate is generally understood to occur via three main processes: oxidation, decarboxylation, and acetylation. oup.comresearchgate.netfrontiersin.org
Oxidation: Oxalate can be oxidized to carbon dioxide and water. researchgate.net
Decarboxylation: This process involves the removal of a carboxyl group from oxalate. For instance, the enzyme oxalyl-CoA decarboxylase is a key enzyme in this pathway in some plants like maize. plantae.org
Acetylation: This is a well-documented pathway where oxalate is first converted to oxalyl-CoA by the enzyme oxalyl-CoA synthetase. frontiersin.orgplantae.org Subsequently, a series of enzymatic reactions break it down into smaller molecules like formyl-CoA and eventually carbon dioxide and water. frontiersin.org In tomato plants, for example, degradation occurs exclusively through this acetylation pathway. frontiersin.org
The accumulation of oxalate in plant tissues is significantly influenced by the availability of various nutrients in the soil or growth medium. Nitrogen and calcium are particularly impactful.
Nitrogen: The form and concentration of nitrogen available to a plant can dramatically alter its oxalate content.
Nitrogen Form (Ammonium vs. Nitrate): Plants treated with nitrate (B79036) (NO₃⁻) tend to accumulate higher levels of oxalate compared to those supplied with ammonium (B1175870) (NH₄⁺). mdpi.complos.org The application of ammonium has been shown to significantly reduce oxalate accumulation in several plant species, including spinach and edible halophytes. mdpi.complos.org In tea plants, applying ammonium was found to decrease oxalate content in young leaves and roots. researchgate.net
Nitrogen Concentration: High levels of nitrogen fertilization can lead to a substantial increase in oxalate concentration. In one study on apple leaves, high nitrogen conditions increased the oxalate content by as much as 40.79 times compared to low nitrogen conditions under sufficient calcium. oup.com
Calcium: Calcium availability influences the form in which oxalate is stored.
Increased calcium in the growth medium often leads to a higher proportion of insoluble calcium oxalate crystals and a lower proportion of soluble oxalates. nii.ac.jpuky.edu While the total oxalate content may remain constant, the shift from soluble to insoluble forms occurs as the plant precipitates the excess calcium with oxalate. uky.edu
The interaction between different nutrients further complicates these dynamics. For instance, high nitrogen application can lead to the formation of a large amount of calcium oxalate, effectively sequestering calcium within the plant. oup.com
Below is an interactive data table summarizing research findings on the effect of nitrogen source on shoot oxalate concentrations in different plants.
Data sourced from Farzana et al., 2023. plos.org
Biochemical Reagent Development
Ammonium oxalate's chemical properties make it a valuable reagent in biochemical research, primarily for its role in creating stable experimental conditions.
This compound monohydrate is used in the preparation of buffer solutions for biochemical experiments. chemimpex.comucar.eduvedantu.comhoneywell.com A buffer is a solution that can resist pH change upon the addition of an acidic or basic component, which is critical for many biological assays.
The activity of enzymes, a cornerstone of biochemical research, is highly dependent on pH. ucar.edu Maintaining a stable and optimal pH is essential for obtaining accurate and reproducible results in enzymatic assays. ucar.edu The oxalate ion (C₂O₄²⁻), derived from this compound in solution, acts as a conjugate base that helps to stabilize the pH. ucar.edu Its ability to form stable complexes with metal ions is another property leveraged in various analytical and biochemical procedures. chemimpex.comontosight.ai For example, it can complex with copper (Cu), which inhibits the activity of certain enzymes like spinach chloroplast phenolase. sigmaaldrich.com
Future Research Directions and Emerging Areas
Development of Advanced Characterization Techniques
A critical area of future research lies in the development and application of advanced techniques to probe the properties and behavior of ammonium (B1175870) oxalate (B1200264) and its derivatives at unprecedented resolutions. While traditional methods like X-ray diffraction and Raman spectroscopy have been instrumental, there is a growing need for in-situ and high-resolution characterization. bohrium.comcsic.es
Future work will likely focus on:
Synchrotron-based Methods: The use of synchrotron radiation micro-X-ray powder diffraction (μXRPD) and micro-X-ray fluorescence (μXRF) offers powerful capabilities for mapping the spatial distribution and crystalline phases of ammonium oxalate-derived products, particularly in complex matrices like treated stones. bohrium.com Further development of these techniques will enable a more precise understanding of treatment efficacy in cultural heritage preservation. bohrium.commdpi.com
High-Pressure Studies: Investigating the behavior of this compound under high pressure using techniques like synchrotron X-ray powder diffraction and Raman spectroscopy can reveal novel properties, such as negative linear compressibility. acs.org Understanding these phenomena could lead to the design of new materials with unique mechanical responses.
Computational Modeling: Theoretical solid-state methods and Density Functional Theory (DFT) calculations will continue to be crucial for complementing experimental data. csic.esacs.org These computational approaches can predict structural properties, vibrational spectra, and thermodynamic functions, offering insights that are difficult to obtain through experiments alone. csic.es
Exploration of Novel Synthetic Routes
While traditional methods for synthesizing this compound are well-established, future research is geared towards developing more efficient, sustainable, and controlled synthetic strategies. The goal is to produce materials with tailored properties for specific applications.
Emerging areas of exploration include:
Green Synthesis: There is a growing interest in "green" chemistry principles to synthesize this compound and its derivatives. This includes exploring the use of environmentally benign solvents and reagents, as well as developing energy-efficient processes. Research into using ammonium carbonate to produce this compound from metal oxalates represents a step in this direction. google.com
Catalyst-Assisted Synthesis: The use of catalysts, such as this compound itself in certain reactions, presents a promising avenue for one-pot, solvent-free synthesis of complex organic molecules like tetrahydrobenzo[a]xanthen-11-one derivatives. researchgate.nettandfonline.com Future work will likely explore a wider range of catalytic applications for this compound.
Controlled Crystallization: Techniques that allow for precise control over crystal size and morphology are highly sought after. Doping potassium dihydrogen phosphate (B84403) (KDP) crystals with this compound monohydrate has been shown to alter their structural and mechanical properties, opening up possibilities for creating novel nonlinear optical materials. sciensage.infosciensage.info
Design of Multifunctional this compound-Based Materials
The ability of the oxalate anion to coordinate with various metal centers makes it a versatile building block for designing multifunctional materials with unique magnetic, optical, and conductive properties. rsc.org
Future research will likely focus on:
Metal-Organic Frameworks (MOFs): this compound and its derivatives are being explored as components in the synthesis of porous coordination polymers and MOFs. rsc.org These materials exhibit interesting properties such as magnetic ordering and high proton conductivity, making them promising for applications in gas storage, separation, and catalysis. rsc.org
Composite Materials: Incorporating this compound into polymer or ceramic matrices can enhance their properties, leading to more durable and effective materials. chemimpex.com For example, this compound is used in the production of oxalate-based materials that can improve the characteristics of polymers and ceramics. chemimpex.com
Bimetallic and Heterometallic Systems: The "complex-as-ligand" strategy, where a pre-formed metal-oxalate complex is used to build larger structures, allows for the creation of bimetallic and heterometallic oxalate-bridged compounds. acs.org These materials can exhibit a range of magnetic behaviors, from ferromagnetic to antiferromagnetic, depending on the constituent metals and the bridging mode of the oxalate ligand. acs.org
Enhancements in Environmental Remediation Strategies
This compound's ability to chelate metal ions and its role in various chemical processes make it a promising candidate for environmental remediation applications. ucar.edu
Future research directions include:
Heavy Metal and Radionuclide Sequestration: The formation of insoluble metal oxalates is a key principle behind using this compound for environmental cleanup. ucar.edu Further research will focus on optimizing conditions for the selective removal of toxic heavy metals and radionuclides from contaminated water and soil.
Soil Remediation: Acid this compound is a common reagent used to extract iron and aluminum from poorly crystalline minerals in soils, which is important for understanding phosphorus sorption and soil organic carbon preservation. wikipedia.orgpublish.csiro.au Future studies will aim to refine these extraction methods and develop new strategies for improving soil fertility and mitigating contaminant mobility. publish.csiro.au Research has also explored using this compound to reduce aluminum toxicity in plants. bioline.org.br
Combined Treatment Approaches: Investigating the synergistic effects of this compound with other remediation agents is a promising area. For instance, studies on the combined use of this compound and ammonium phosphate for the conservation of stone artifacts have shown promising results, though further research is needed to understand their interaction dynamics. cnr.it Similarly, while oxalic acid has been shown to be more effective than this compound in mobilizing arsenic in some contexts, understanding the role of pH and the oxalate ion itself is crucial for developing effective remediation strategies. publish.csiro.au
Deeper Understanding of Biogeochemical Roles and Impacts
This compound is not just a laboratory chemical; it plays a significant role in various natural processes. A deeper understanding of its biogeochemical cycling is crucial for fields ranging from agriculture to planetary science.
Key areas for future investigation are:
The Oxalate-Carbonate Pathway: This biogeochemical process involves the production of oxalate by plants and fungi, its precipitation as calcium oxalate, and its subsequent degradation by oxalotrophic bacteria, which can lead to the sequestration of atmospheric carbon. osti.gov Future research will focus on elucidating the metabolic pathways and interactions between the microbial communities involved in this cycle. osti.gov
Plant and Soil Chemistry: The presence of ammonium in combination with nitrate (B79036) has been shown to reduce oxalate accumulation in vegetables like spinach by inhibiting nitrate uptake. nih.gov Further research in this area could lead to agricultural practices that improve the nutritional value of crops.
Astrobiology and Geochemistry: The identification of oxalate minerals on other planets, such as Mars, could be an indicator of past biological activity. csic.es Continued research into the formation, stability, and detection of oxalate minerals under extraterrestrial conditions is therefore of significant interest. csic.es
Q & A
Q. How should ammonium oxalate be handled to mitigate acute toxicity risks in laboratory settings?
Methodological Answer: Implement strict PPE protocols including chemical-resistant gloves (nitrile or neoprene), lab coats, and sealed goggles . Use fume hoods for procedures generating dust or aerosols to prevent inhalation . For accidental exposure, follow immediate decontamination: flush eyes/skin with water (15+ minutes) and avoid inducing vomiting if ingested . Pre-experiment risk assessments should include toxicity data discrepancies (e.g., acute vs. chronic effects reported in SDSs ).
Q. What are the critical factors in preparing stable aqueous solutions of this compound for calcium quantification?
Methodological Answer: Optimize solubility (11.8 g/100 g H₂O at 20°C ) and pH (acidic conditions prevent calcium oxalate precipitation). Use ultrapure water to avoid interference from divalent cations. Validate solution stability via conductivity measurements over time, noting potential microbial growth in long-term storage .
Q. How does this compound interact with oxidizing agents, and what precautions are needed in redox experiments?
Methodological Answer: It acts as a reducing agent, reacting exothermically with compounds like sodium hypochlorite . Design experiments in controlled environments (argon/vacuum) to isolate reaction pathways. Monitor CO₂ release using gas chromatography and thermal cameras to detect unintended side reactions .
Advanced Research Questions
Q. How can contradictory toxicological data (e.g., acute vs. chronic effects) be resolved in this compound exposure studies?
Methodological Answer: Conduct dose-response assays in vitro (e.g., renal cell lines for nephrotoxicity ) to reconcile discrepancies. Compare literature protocols: variations in exposure duration, species-specific metabolism, or impurities (e.g., residual oxalic acid ) may explain contradictions. Meta-analysis of historical data with standardized OECD guidelines is recommended .
Q. What experimental strategies minimize interference from this compound in spectroscopic analysis of metal complexes?
Methodological Answer: Use chelation competitors (e.g., EDTA for non-target metals) and background subtraction techniques. For FTIR/Raman, freeze-dry samples to reduce water interference. Validate specificity via control experiments with oxalate-free analogs .
Q. How can the environmental fate of this compound be modeled given limited ecotoxicity data?
Methodological Answer: Apply QSAR models based on oxalate anion behavior, accounting for biodegradation pathways (e.g., microbial decarboxylation). Conduct microcosm studies to assess soil adsorption coefficients (Kd) and aquatic toxicity using Daphnia magna 7. Cross-reference with regulatory disposal guidelines (e.g., non-RCRA but characteristic hazardous waste ).
Methodological Considerations for Data Interpretation
Q. What statistical approaches address batch variability in this compound purity across suppliers?
Methodological Answer: Perform ICP-MS to quantify trace metals (e.g., Fe³⁺, Ca²⁺) and titrate oxalate content via permanganate redox. Use ANOVA to compare inter-batch differences and adjust calibration curves accordingly .
Q. How to optimize reaction kinetics for this compound in nanoparticle synthesis?
Methodological Answer: Vary molar ratios (oxalate:metal precursor) and track nucleation via dynamic light scattering (DLS). Use Arrhenius plots to determine activation energy, noting temperature sensitivity due to oxalate thermal decomposition (>100°C ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
